Fmoc-4-(2-aminophenyl)butanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)15-7-9-17-8-1-6-14-23(17)26-25(29)30-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22H,7,9,15-16H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWVYKYXTLWCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176429 | |
| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-18-1 | |
| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-4-(2-aminophenyl)butanoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-4-(2-aminophenyl)butanoic Acid
Executive Summary
This compound is a specialized, non-canonical amino acid derivative crucial for advanced peptide synthesis and drug development. Its unique structure, featuring an ortho-substituted aminophenyl group, offers novel opportunities for creating peptides with constrained conformations and for use as sophisticated linkers in bioconjugates. The base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it fully compatible with the widely adopted Fmoc solid-phase peptide synthesis (SPPS) methodology. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, and core applications, complete with detailed experimental protocols for its use in SPPS. It is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block to advance their scientific objectives.
Introduction and Strategic Importance
In the landscape of peptide science, the introduction of unnatural or non-canonical amino acids is a cornerstone of innovation. This compound stands out due to the strategic placement of its functional groups. It is not merely another building block but a tool for precise molecular architecture.
-
The Fmoc Protecting Group : The use of the Fmoc group is central to modern peptide synthesis.[1] Its key advantage lies in its cleavage under mild basic conditions (e.g., piperidine), which are orthogonal to the acid-labile side-chain protecting groups (the tBu strategy).[1][2] This orthogonality prevents the cumulative damage to sensitive residues or the peptide-resin linkage that can occur with harsher, repetitive acid treatments used in older Boc-based strategies.
-
The 4-(2-aminophenyl)butanoic Acid Core : The core structure provides two key features. The butanoic acid spacer offers flexibility and extends the reach from the peptide backbone. More importantly, the ortho-disubstituted benzene ring introduces a significant conformational constraint. Unlike its para-substituted isomer [4-(4-aminophenyl)butanoic acid], the ortho arrangement can induce specific turns and secondary structures within a peptide sequence, a critical factor in modulating biological activity and receptor affinity.
Core Chemical and Physical Properties
The fundamental properties of a reagent dictate its handling, storage, and application. While specific experimental data for the 2-amino isomer is less common than its 4-amino counterpart, its core properties can be reliably established based on its structure and data from closely related analogues.
| Property | Value | Source / Rationale |
| Molecular Formula | C₂₅H₂₃NO₄ | Based on chemical structure[3][4] |
| Molecular Weight | 401.46 g/mol | Calculated from the molecular formula[3][4] |
| Appearance | White to off-white powder | Typical for Fmoc-protected amino acids[3] |
| Melting Point | ~166-172 °C | Based on the 4-amino isomer; may vary[3] |
| Solubility | High solubility (>0.4 M) in DMF, NMP, PolarClean | Inferred from general Fmoc-amino acid solubility[5] |
| Storage | Store at 0-8°C, desiccated | Recommended for stability of Fmoc derivatives[3] |
Solubility Insights: The solubility in polar aprotic solvents like Dimethylformamide (DMF) is critical for its use in SPPS. Fmoc-protected amino acids generally exhibit excellent solubility in such solvents, ensuring efficient activation and coupling reactions without precipitation issues.[5]
Spectroscopic Profile for Structural Verification
Verifying the identity and purity of this compound is essential. Its structure gives rise to a predictable spectroscopic fingerprint.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different molecular environments:
-
Fmoc Group : A series of multiplets between 7.2 and 7.8 ppm for the aromatic protons and signals around 4.2-4.5 ppm for the CH and CH₂ groups.
-
Aromatic Ring (Phenyl) : A complex multiplet pattern for the four protons on the ortho-disubstituted ring.
-
Butanoic Acid Chain : Aliphatic protons appearing as multiplets between approximately 1.8 and 2.5 ppm.[6]
-
Carboxylic Acid : A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.[7]
-
-
¹³C NMR Spectroscopy : The carbon spectrum will confirm the key functional groups:
-
Carbonyl Carbons : Two distinct signals in the highly deshielded region (170-180 ppm) for the carboxylic acid and the carbamate carbonyls.[7][8]
-
Fmoc & Phenyl Carbons : A cluster of signals in the aromatic region (120-150 ppm).
-
Aliphatic Carbons : Signals for the butanoic acid chain carbons in the upfield region (20-60 ppm).
-
-
Infrared (IR) Spectroscopy : IR analysis provides a quick confirmation of functional groups:
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should clearly show the molecular ion peak [M+H]⁺ at m/z 402.5 or the sodium adduct [M+Na]⁺ at m/z 424.5, confirming the molecular weight.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in SPPS. The workflow follows a well-established cyclical process.
Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol 1: Fmoc Group Deprotection
This step is critical for exposing the N-terminal amine for the subsequent coupling reaction. The mechanism proceeds via a base-catalyzed β-elimination.
Causality: Piperidine, a secondary amine, is sufficiently basic to abstract the acidic proton on the fluorenyl group's cyclopentadiene ring.[9] This initiates an elimination reaction that cleaves the C-O bond of the carbamate, releasing the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene is subsequently scavenged by piperidine to prevent side reactions.
Caption: Mechanism of Fmoc deprotection using a secondary amine base like piperidine.
Methodology:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin. Ensure the resin is fully submerged.
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
-
Validation: Perform a Kaiser test or other ninhydrin-based test to confirm the presence of a free primary amine.[9] A positive result (deep blue beads) indicates successful deprotection.
Experimental Protocol 2: Peptide Coupling
This step involves activating the carboxylic acid of this compound and reacting it with the newly freed N-terminal amine on the resin-bound peptide.
Causality: Carboxylic acids are not reactive enough to form amide bonds directly. Coupling reagents like HBTU or HATU, in the presence of a base like DIPEA, convert the carboxylic acid into a highly reactive ester intermediate.[9] This activated species readily undergoes nucleophilic attack by the peptide's N-terminal amine to form a stable amide bond, thereby extending the peptide chain.[9] The choice of activator is crucial to ensure rapid coupling and suppress potential side reactions like racemization.[1]
Methodology:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), an activator like HBTU (3-5 eq.), and an additive like HOBt (3-5 eq.) in a minimal amount of DMF.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (6-10 eq.) to the solution and vortex briefly. This is the "activation" step.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin from the previous protocol.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Validation: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates that all free amines have been acylated, signifying a complete coupling reaction.
-
If the coupling is incomplete (positive Kaiser test), drain the solution and repeat the coupling step with a freshly prepared activation solution.
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to prepare for the next deprotection cycle.
Safety, Handling, and Storage
As with any fine chemical, proper handling is essential to ensure user safety and reagent integrity.
-
Handling : Use in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.[10][11] Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Avoid contact with skin and eyes.[11]
-
Storage : Keep the container tightly closed and store in a cool, dry place, preferably refrigerated (0-8°C) and protected from light to maximize shelf life.[3]
-
Hazards : The compound may cause skin and eye irritation.[4][13] Consult the Safety Data Sheet (SDS) for comprehensive hazard information.
References
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. SpringerLink. Retrieved from [Link]
-
Chemsrc. (2025). 4-(4-Aminophenyl)butanoic acid. Retrieved from [Link]
-
Wiley. (n.d.). 4-(4-Aminophenyl)butyric acid. SpectraBase. Retrieved from [Link]
- Google Patents. (2017). CN106905175A - A kind of preparation method of p-aminophenyl butyric acid.
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet for (S)-3-(Fmoc-amino)-4-(2-chlorophenyl)butanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Aminophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of butanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Aminophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. FMOC-4-(4-AMINOPHENYL)BUTANOIC ACID | 186320-14-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. matrixscientific.com [matrixscientific.com]
- 12. fishersci.com [fishersci.com]
- 13. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of Fmoc-4-(2-aminophenyl)butanoic Acid in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of structurally constrained peptides, such as cyclic and stapled variants, is a pivotal strategy in contemporary drug discovery for enhancing therapeutic potential. These modifications can confer improved metabolic stability, target affinity, and cell permeability compared to their linear counterparts. A key reagent in the synthesis of such complex peptide architectures is the non-canonical amino acid, Fmoc-4-(2-aminophenyl)butanoic acid. This technical guide provides an in-depth exploration of the role of this versatile building block in peptide synthesis, with a particular focus on its application in mediating peptide cyclization through intramolecular amide bond formation, serving as a traceless linker, and its utility in constructing constrained peptide motifs. Detailed mechanistic insights, step-by-step experimental protocols, and critical considerations for its successful implementation are presented to equip researchers with the necessary knowledge for its effective use.
Introduction: The Imperative for Constrained Peptides
Linear peptides, despite their therapeutic promise, often suffer from limitations such as poor metabolic stability due to enzymatic degradation and low bioavailability.[1] Cyclization and other forms of structural constraint are powerful strategies to overcome these hurdles. By locking the peptide into a bioactive conformation, these modifications can enhance receptor binding affinity and improve resistance to proteases. This compound has emerged as a valuable tool for introducing such constraints, offering a reliable method for the synthesis of diverse cyclic peptide scaffolds.
Core Principles of Fmoc-Solid Phase Peptide Synthesis (SPPS)
The foundation for incorporating this compound lies in the principles of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This widely adopted methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[2][3] The Fmoc group, which protects the α-amino group of the incoming amino acid, is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine.[4] This orthogonality allows for the selective deprotection and coupling of amino acids to build the desired peptide sequence.[5]
The general cycle of Fmoc-SPPS involves:
-
Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.
-
Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the free N-terminal amine of the peptide chain.
-
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired linear peptide sequence is assembled.
This compound: A Unique Building Block for Cyclization
This compound is a non-canonical amino acid derivative that contains a reactive 2-aminophenyl moiety. This functional group is the key to its utility in peptide cyclization. Once incorporated into the peptide chain, the aniline nitrogen of the aminophenyl group can act as a nucleophile to form a cyclic structure.
Mechanism of Intramolecular Cyclization: A Pictet-Spengler Approach
A primary application of this compound is in mediating peptide cyclization via a Pictet-Spengler-type reaction. This reaction involves the condensation of the aminophenyl group with an aldehyde to form a tetrahydro-β-carboline ring system, effectively creating a constrained cyclic peptide.
The general mechanism proceeds as follows:
-
Incorporation: this compound is incorporated into the desired position of the peptide sequence using standard Fmoc-SPPS protocols. The aniline nitrogen is typically protected with a Boc group (Fmoc-Aph(Boc)-OH) to prevent side reactions during peptide elongation.
-
Deprotection: Following the assembly of the linear peptide, the Boc protecting group on the aniline nitrogen is selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while the peptide remains attached to the solid support.
-
Cyclization: The deprotected aminophenyl group is then reacted with an aldehyde. This can be an exogenous aldehyde or an aldehyde generated at the N-terminus of the peptide. The reaction is typically catalyzed by a mild acid. The initial condensation forms a Schiff base, which then undergoes an intramolecular electrophilic substitution on the phenyl ring to form the cyclic tetrahydro-β-carboline structure.
Figure 2: A simplified workflow for a single cycle of Fmoc-SPPS.
On-Resin Cyclization via Pictet-Spengler Reaction
This protocol details the on-resin cyclization of a peptide containing Fmoc-Aph(Boc)-OH.
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide on a suitable resin using the general Fmoc-SPPS protocol, incorporating Fmoc-Aph(Boc)-OH at the desired position.
-
Boc Deprotection: After completion of the linear sequence, wash the resin with DCM. Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes to remove the Boc group from the aniline nitrogen of the Aph residue.
-
Washing: Wash the resin thoroughly with DCM and then DMF.
-
Cyclization:
-
Swell the resin in a suitable solvent, such as DMF or a mixture of DMF and DCM.
-
Add the desired aldehyde (e.g., formaldehyde, 5-10 equivalents) and a mild acid catalyst (e.g., 1-5% acetic acid or pyridinium p-toluenesulfonate (PPTS)).
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. Monitor the reaction progress by cleaving a small amount of resin and analyzing the product by LC-MS.
-
-
Final Cleavage and Deprotection: Once cyclization is complete, wash the resin thoroughly. Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5).
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 1: Representative Reagents and Conditions for On-Resin Pictet-Spengler Cyclization
| Parameter | Condition | Notes |
| Solvent | DMF, DCM, or a mixture | Ensure good swelling of the resin. |
| Aldehyde | Formaldehyde, other aliphatic or aromatic aldehydes | The choice of aldehyde determines the substituent at the newly formed stereocenter. |
| Catalyst | Acetic acid, PPTS, TFA (low concentration) | The acidity needs to be optimized to promote cyclization without causing significant side reactions. |
| Temperature | Room temperature to 50 °C | Higher temperatures can accelerate the reaction but may also increase side products. |
| Reaction Time | 4 - 24 hours | Monitor for completion to avoid over-exposure to reaction conditions. |
Critical Considerations and Field-Proven Insights
-
Choice of Resin: The choice of resin is critical. For the synthesis of peptide acids, a 2-chlorotrityl chloride resin is often preferred as it allows for mild cleavage of the linear peptide if necessary. [6]For peptide amides, a Rink amide resin is commonly used.
-
Protection of the Aniline Nitrogen: The Boc group is the most common protecting group for the aniline nitrogen of this compound due to its orthogonal cleavage conditions relative to the Fmoc group. Incomplete removal of the Boc group will prevent cyclization.
-
Aldehyde Reactivity and Stoichiometry: The reactivity of the aldehyde and its stoichiometry relative to the peptide-resin are important parameters to optimize. Less reactive aldehydes may require longer reaction times or higher temperatures.
-
Side Reactions: Potential side reactions include racemization, especially during the activation of amino acids, and the formation of deletion or truncated sequences during SPPS. During cyclization, incomplete reaction or the formation of dimeric or oligomeric products can occur, particularly at high resin loadings.
-
Analytical Monitoring: Careful monitoring of each step of the synthesis and cyclization is crucial for success. Techniques such as the Kaiser test (for primary amines), LC-MS analysis of cleaved aliquots, and monitoring the Fmoc deprotection by UV-Vis spectroscopy are essential quality control measures.
Conclusion
This compound is a powerful and versatile building block for the synthesis of constrained peptides. Its ability to mediate intramolecular cyclization through reactions like the Pictet-Spengler ligation provides a robust method for creating structurally diverse cyclic peptides with enhanced therapeutic properties. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can effectively leverage this reagent to advance their drug discovery and development programs. This guide provides a foundational framework for the successful implementation of this compound in peptide synthesis, encouraging further exploration of its potential in creating novel and potent peptide-based therapeutics.
References
-
Al-Warhi, T., et al. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Bingham, J. P., et al. (2018). From Nature to Creation: Going Around in Circles, the Art of Peptide Cyclization. Bioorganic & Medicinal Chemistry, 26(7), 1373-1383. [Link]
-
Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(methylamino)benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115. [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 424-429. [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Lockey, T. D., et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Chemical Science, 12(12), 4346-4355. [Link]
-
O'Connor, J. M., et al. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 17(10), 11662-11669. [Link]
Sources
- 1. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]
- 2. raj.emorychem.science [raj.emorychem.science]
- 3. shigematsu-bio.com [shigematsu-bio.com]
- 4. chemistryviews.org [chemistryviews.org]
- 5. Native Peptide Cyclization, Sequential Chemoselective Amidation in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-Protected Amino Acids
For researchers, chemists, and professionals in drug development, the synthesis of peptides is a foundational yet intricate process. The strategic use of protecting groups is paramount to achieving high-purity, high-yield synthesis of desired peptide sequences. Among the various strategies, the 9-fluorenylmethoxycarbonyl (Fmoc) protection scheme has become the dominant and preferred method in solid-phase peptide synthesis (SPPS).[1][2] This guide provides a comprehensive technical overview of Fmoc-protected amino acids, detailing the underlying chemistry, core laboratory protocols, and critical considerations for their successful application.
The Ascendancy of Fmoc Chemistry: A Paradigm of Orthogonality and Mildness
The widespread adoption of Fmoc chemistry stems from its significant advantages over the older tert-butyloxycarbonyl (Boc) strategy.[2][3] The core strength of the Fmoc/tBu (tert-butyl) strategy lies in its true orthogonality.[4] This principle ensures that the temporary Nα-Fmoc protecting group can be removed under conditions that leave the permanent side-chain protecting groups (typically t-butyl based) and the resin linkage intact.
Key Advantages of the Fmoc Strategy:
-
Mild Deprotection Conditions: The Fmoc group is cleaved by a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF), which preserves the integrity of acid-sensitive amino acid side chains and linkers.[3][5] This is in stark contrast to the harsh, repetitive acid treatments with trifluoroacetic acid (TFA) required in Boc-SPPS.[3]
-
Enhanced Compatibility: The mild conditions make Fmoc-SPPS highly compatible with the synthesis of peptides containing post-translational modifications (PTMs) like phosphorylation and glycosylation, which are often unstable under acidic conditions.[3][6]
-
Simplified Automation and Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. This property allows for real-time, quantitative monitoring of the deprotection step, a feature that greatly facilitates automated peptide synthesis.[3][6]
-
High Purity and Yields: The efficiency of both coupling and deprotection steps in Fmoc-SPPS typically leads to the synthesis of high-purity peptides in excellent yields.[5][7]
The Anatomy of an Fmoc-Amino Acid
An Fmoc-protected amino acid is a tripartite molecule engineered for precision in peptide synthesis.
-
Amino Acid Backbone: The fundamental structure of the specific amino acid.
-
Nα-Fmoc Group: The temporary protecting group attached to the alpha-amino nitrogen. Its defining characteristic is its lability under mild basic conditions.
-
Side-Chain Protecting Group: For amino acids with reactive side chains (e.g., Lys, Asp, Ser, Cys), a permanent, acid-labile protecting group is employed. Common examples include tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).
The selection of the appropriate side-chain protecting group is critical and must be orthogonal to the Fmoc group, meaning it remains stable during the basic Fmoc deprotection steps.[3]
The Core Workflow of Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain, which is anchored to an insoluble resin support.[8] This solid-phase approach simplifies the purification at each step, as excess reagents and by-products are simply washed away.[5]
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step 1: Resin Loading - Anchoring the C-Terminal Residue
The synthesis begins by covalently attaching the C-terminal Fmoc-amino acid to a suitable resin. The choice of resin dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).
-
Wang Resin: For C-terminal carboxylic acids.
-
Rink Amide Resin: For C-terminal amides.[9]
Experimental Protocol: Loading the First Fmoc-Amino Acid onto Wang Resin
-
Resin Swelling: Swell 1 g of Wang resin in 10-15 mL of DMF for at least 1 hour in a reaction vessel.
-
Reagent Preparation:
-
Activation and Coupling:
-
Drain the DMF from the swollen resin.
-
Add the Fmoc-amino acid/HOBt solution to the resin.
-
Add 4 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the resin suspension and agitate.[10]
-
Add the DMAP solution to the reaction mixture.
-
Agitate the mixture on a shaker at room temperature for 12-24 hours.[10]
-
-
Capping and Washing:
-
Drain the reaction mixture.
-
To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF and agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x).
-
Dry the loaded resin under vacuum.
-
Step 2: Iterative Cycles of Deprotection and Coupling
This crucial step removes the temporary Fmoc group, exposing the N-terminal amine for the next coupling reaction.
Experimental Protocol: Fmoc Deprotection with Piperidine
-
Initial Wash: Wash the resin-bound peptide with DMF (3x) to ensure a suitable environment for the deprotection reaction.[9]
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin.[3][9] Agitate for an initial 3-5 minutes. Drain, and then add a fresh portion of the piperidine solution and agitate for another 10-15 minutes.[11] The two-step process ensures complete removal.
-
Washing: Thoroughly wash the resin with DMF (5-7x) to remove all traces of piperidine and the dibenzofulvene adduct.[9] Residual base can interfere with the subsequent coupling step.
Monitoring Deprotection: The completion of the deprotection can be monitored qualitatively using the Kaiser test (ninhydrin test), which gives a dark blue color in the presence of a primary amine.[12] Quantitatively, the concentration of the released Fmoc-piperidine adduct in the washings can be measured by UV spectrophotometry.[3]
The heart of the synthesis, where the next Fmoc-protected amino acid is coupled to the newly exposed N-terminal amine of the growing peptide chain. This requires the activation of the carboxylic acid group of the incoming amino acid.
Coupling Reagent Selection: The choice of coupling reagent is critical for efficiency and minimizing side reactions, especially racemization.
| Coupling Reagent Class | Examples | Key Characteristics & Causality |
| Carbodiimides | DCC, DIC, EDC | Form a highly reactive O-acylisourea intermediate. DIC is preferred in SPPS because its urea byproduct is soluble in DMF, unlike DCC's.[13] Often used with additives like HOBt or OxymaPure to suppress racemization and improve efficiency. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Pre-activated reagents that react with the amino acid to form an active ester in situ. They are highly efficient, fast, and generally lead to low levels of racemization.[13][14] HATU is particularly effective for coupling sterically hindered or N-methyl amino acids.[13] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium salts, they form active esters and are known for their high coupling efficiency. |
Experimental Protocol: Standard Coupling with HBTU/HOBt
-
Activation Mixture Preparation: In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF. Add 6 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). Allow this pre-activation to proceed for a few minutes.
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin.[9]
-
Reaction Time: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: The completion of the coupling can be checked using the Kaiser test. A negative result (yellow color) indicates that all primary amines have been acylated.[11]
-
Washing: Wash the resin thoroughly with DMF (3-5x) to remove excess reagents and by-products.[9]
Caption: Simplified workflow of amino acid activation and coupling in Fmoc-SPPS.
The Final Step: Cleavage and Global Deprotection
Once the desired peptide sequence is assembled, the peptide must be cleaved from the resin support, and all permanent side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid, most commonly TFA.[3]
The Role of Scavengers: During acidolysis, reactive carbocations are generated from the cleavage of side-chain protecting groups (e.g., the t-butyl cation from Boc or tBu groups). These cations can re-attach to sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine, leading to undesired by-products. Scavengers are added to the cleavage cocktail to trap these reactive species.
Common Cleavage Cocktail Compositions
| Reagent Cocktail | Composition (v/v) | Target Residues & Rationale |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues.[15] |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common choice for peptides without highly sensitive residues. TIS is an efficient scavenger for t-butyl cations.[16] |
| TFA/TIS/EDT/Water | TFA / TIS / Ethanedithiol / Water (94:1:2.5:2.5) | The addition of EDT is crucial for peptides containing Cysteine to prevent oxidation and other side reactions. |
Experimental Protocol: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM to remove residual DMF and then dry it thoroughly under vacuum.
-
Cleavage: In a fume hood, add the appropriate cleavage cocktail to the dry peptide-resin (typically 10 mL per gram of resin).[16]
-
Reaction: Agitate the suspension at room temperature for 2-4 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10x the volume of TFA).[16]
-
-
Isolation and Washing:
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether (2-3x) to remove scavengers and residual protecting groups.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification, typically by reverse-phase HPLC.
Navigating Challenges: Common Side Reactions
Despite its robustness, Fmoc-SPPS is not without potential pitfalls. Awareness of common side reactions is key to troubleshooting and optimizing synthesis.
-
Aspartimide Formation: This is one of the most significant side reactions, occurring when an Aspartate residue is exposed to the basic conditions of Fmoc deprotection.[6] The side-chain carboxyl group can attack the peptide backbone, forming a cyclic imide. This intermediate can then be hydrolyzed to form not only the desired α-aspartyl peptide but also the β-aspartyl isomer, which is difficult to separate.[6] This can be mitigated by using specialized protecting groups for Asp or by adding HOBt to the deprotection solution.[17]
-
Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is particularly problematic for sequences ending in Proline or Glycine.[18]
-
Racemization: The chiral integrity of amino acids can be compromised during the activation step, particularly for residues like Cysteine and Histidine. The choice of coupling reagent and the avoidance of excessive base are critical to prevent this.[14]
Conclusion: A Versatile and Indispensable Tool
Fmoc-protected amino acids are the bedrock of modern peptide synthesis, enabling the routine and automated production of complex peptides for research, diagnostics, and therapeutic development. Their unique combination of mild, orthogonal deprotection and amenability to real-time monitoring has solidified Fmoc-SPPS as the gold standard in the field. A thorough understanding of the underlying chemical principles, meticulous execution of the core protocols, and an awareness of potential side reactions are the essential pillars upon which successful peptide synthesis is built.
References
-
Peptideweb.com. Loading protocols. [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Aapptec. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
- Sandhya, K. & Ravindranath, B. (2000). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Journal of Peptide Research, 55(3), 222-225.
- Chan, W. C. & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 22(1), 4-27.
- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some mechanistic aspects on Fmoc solid phase peptide synthesis. Protein and peptide letters, 21(9), 856-865.
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
- Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 543-559.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side-chain protecting groups in Fmoc-based SPPS. Chemical reviews, 109(6), 2455-2504.
- Packman, L. C. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Tetrahedron letters, 37(42), 7549-7552.
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Side reactions in peptide synthesis: an overview. Peptide Science, 102(1), 1-24.
- Li, H., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(8), 6985-6993.
- Kumar, V., et al. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids.
-
Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. [Link]
- Dunne, J., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 143-163.
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Deprotection reagents in Fmoc solid phase peptide synthesis: Moving away from piperidine?. Journal of peptide science, 13(3), 143-148.
-
Iris Biotech GmbH. FMOC STANDARD AMINO ACIDS. [Link]
-
Aapptec. Coupling Reagents. [Link]
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- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. Automated Peptide Synthesizers [peptidemachines.com]
- 9. chem.uci.edu [chem.uci.edu]
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- 11. chempep.com [chempep.com]
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- 18. researchgate.net [researchgate.net]
A-Technical-Guide-to-Fmoc-4-(2-aminophenyl)butanoic-Acid-in-Modern-Drug-Discovery
Abstract
The pursuit of novel therapeutics with enhanced efficacy and specificity is a central theme in modern drug discovery. A key strategy in this endeavor is the expansion of chemical space beyond the canonical 20 amino acids. Non-canonical amino acids (ncAAs) offer unique structural and functional properties that enable the design of sophisticated peptidomimetics and other complex molecular architectures. This guide provides an in-depth technical overview of Fmoc-4-(2-aminophenyl)butanoic acid, a versatile ncAA building block. We will explore its molecular architecture, core applications in medicinal chemistry, and provide a detailed, field-proven protocol for its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced building blocks to overcome challenges in peptide and small molecule drug design.
Introduction: The Strategic Imperative for Non-Canonical Building Blocks
Peptide-based therapeutics have seen a resurgence, driven by their high potency and selectivity. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to address these limitations.[1][2][3] By introducing unique side chains, backbone constraints, and novel functionalities, ncAAs allow medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4]
This compound emerges as a particularly valuable tool in this context. Its structure combines a flexible butanoic acid linker with a functionalizable aminophenyl ring, all under the control of the widely-used Fmoc protecting group. This unique combination allows it to serve multiple roles: as a scaffold to impose conformational constraints, as a versatile linker for bioconjugation, and as a foundation for building novel pharmacophores.[5]
Molecular Architecture and Physicochemical Properties
The strategic utility of this compound stems directly from its distinct structural features:
-
The Fmoc Group (9-fluorenylmethoxycarbonyl): This base-labile protecting group is the cornerstone of modern solid-phase peptide synthesis.[] Its mild, non-acidic removal conditions preserve the integrity of sensitive functional groups elsewhere in the molecule, a critical advantage over older Boc-based strategies.[][7]
-
The Butanoic Acid Chain: The four-carbon chain provides a degree of flexibility and spacing, making it an ideal component for linkers in complex molecules like antibody-drug conjugates (ADCs) or PROTACs.[5]
-
The 2-Aminophenyl Moiety: The aromatic ring introduces a rigid, planar element. The ortho-disposed amino group offers a key point for diversification, allowing for subsequent chemical modifications to explore the structure-activity relationship (SAR) or to attach other molecular entities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1185301-18-1 | [8] |
| Molecular Formula | C₂₅H₂₃NO₄ | [5] |
| Molecular Weight | 401.46 g/mol | [5] |
| Appearance | White powder | [5] |
| Melting Point | 166-172 °C | [5] |
| Purity (HPLC) | ≥ 97% | [5] |
| Predicted pKa | 4.73 ± 0.10 | [8] |
| Predicted Density | 1.279 ± 0.06 g/cm³ | [8] |
Core Applications in Medicinal Chemistry
The unique structure of this compound makes it a multifunctional building block for creating advanced therapeutic agents.[5]
Crafting Peptidomimetics with Enhanced Stability
By incorporating this ncAA, researchers can create peptide analogues with improved resistance to enzymatic degradation.[1][9] The non-natural structure disrupts the recognition sites for proteases, extending the molecule's half-life in vivo. Furthermore, the aminophenylbutanoic acid core can act as a turn-mimetic, locking the peptide backbone into a specific bioactive conformation, which can lead to enhanced binding affinity for its target.[2][4]
Engineering Complex Bioconjugates
The compound serves as an excellent linker in the construction of targeted therapies.[5][10] In applications like antibody-drug conjugates (ADCs), the butanoic acid portion can be connected to the peptide/targeting moiety, while the aminophenyl group can be modified to attach a cytotoxic payload. This facilitates the precise delivery of therapeutic agents to specific cells, enhancing efficacy and minimizing off-target side effects.[5][10]
A Scaffold for Novel Drug Discovery
Beyond its role in peptides, this compound is a valuable starting point for the synthesis of novel small molecule drugs.[4] The aromatic ring can be elaborated through various organic reactions (e.g., substitution, cross-coupling) to build complex pharmacophores designed to interact with specific biological targets.[4]
Experimental Protocol: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This section provides a validated, step-by-step protocol for the manual incorporation of this compound into a growing peptide chain on a solid support. The process is a cycle of deprotection and coupling.
Causality Statement: The entire SPPS process is built on the principle of orthogonal protection.[11] The temporary Nα-Fmoc group is removed at each cycle with a mild base, while the permanent side-chain protecting groups and the resin linker remain intact until the final acid-mediated cleavage.[12][13] This ensures the sequential and controlled assembly of the desired peptide sequence.
Materials and Reagents
| Reagent/Material | Purpose | Recommended Grade/Purity |
| Rink Amide Resin | Solid support for peptide synthesis | 100-200 mesh, ~0.5-0.8 mmol/g |
| This compound | Building block to be incorporated | >97% |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent for resin swelling and washing | ACS grade or higher |
| 20% (v/v) Piperidine in DMF | Fmoc deprotection agent | Freshly prepared |
| HBTU/HATU | Coupling activator | >99% |
| HOBt | Racemization suppressant | >99% |
| N,N-Diisopropylethylamine (DIPEA) | Base for activation and coupling | Peptide synthesis grade |
| Acetic Anhydride & Pyridine | Capping reagents (optional) | ACS grade or higher |
| Kaiser Test Kit | Qualitative test for free primary amines | Standard kit |
Workflow Diagram: SPPS Cycle
Caption: Standard workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol
This protocol assumes the synthesis is starting with a resin-bound peptide chain that has a free N-terminal amine ready for coupling, or if it's the first amino acid, the resin has been pre-loaded and deprotected.
Step 1: Resin Swelling
-
Place the peptide-resin in a suitable reaction vessel.
-
Add enough DCM to cover the resin and allow it to swell for 30 minutes with gentle agitation.
-
Drain the DCM and wash the resin three times with DMF to prepare for the aqueous-organic reaction environment.
Step 2: Nα-Fmoc Deprotection
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 2 minutes, then drain the solution.
-
Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 10-15 minutes. This two-step process ensures complete removal of the Fmoc group.[11][13]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.
Step 3: Quality Control - Kaiser Test (Validation of Deprotection)
-
Take a small sample of resin beads (~5-10 mg) and place them in a small glass test tube.
-
Add 2-3 drops of each Kaiser test reagent (potassium cyanide in pyridine, ninhydrin in ethanol, phenol in ethanol).
-
Heat the tube at 100°C for 5 minutes.
-
Interpretation: A deep blue color on the beads indicates the presence of free primary amines, confirming successful Fmoc deprotection. If the beads remain colorless or yellow, the deprotection was incomplete and Step 2 must be repeated.
Step 4: Coupling of this compound
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading), HBTU (3.9 eq.), and HOBt (4 eq.) in a minimal amount of DMF.
-
Add DIPEA (8 eq.) to the mixture. The solution may change color (e.g., to yellow), which is normal. Allow this pre-activation to proceed for 1-2 minutes.
-
Drain the wash solvent from the resin and immediately add the activated amino acid solution.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is recommended for bulky or non-canonical amino acids to ensure maximum efficiency.
Step 5: Quality Control - Kaiser Test (Validation of Coupling)
-
After the coupling period, wash the resin three times with DMF.
-
Perform a Kaiser test as described in Step 3.
-
Interpretation: Colorless or yellow beads indicate the absence of free primary amines, confirming a successful coupling reaction. If the beads turn blue, the coupling is incomplete. In this case, drain the vessel and repeat Step 4 (a "recouple").
Step 6: Capping (Optional but Recommended)
-
If the post-coupling Kaiser test remains positive after a second coupling attempt, it indicates the presence of unreacted amine sites ("deletion sequences"). These should be permanently blocked to prevent them from reacting in subsequent cycles.
-
Prepare a capping solution (e.g., acetic anhydride/pyridine/DMF, 1:1:3).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x), then dry for the next cycle.
Downstream Processing and Final Product Characterization
Once the peptide synthesis is complete, the final steps involve cleaving the peptide from the solid support and removing all side-chain protecting groups.
-
Cleavage: This is typically achieved using a "cleavage cocktail" containing a strong acid, most commonly Trifluoroacetic Acid (TFA), along with scavengers.[11][13] A common cocktail is TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5). The scavengers are critical for quenching reactive carbocations generated during deprotection, thus preventing side reactions with sensitive residues like Tryptophan or Cysteine.[][11]
-
Purification: The crude peptide is typically precipitated in cold diethyl ether, centrifuged, and then purified, most commonly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Characterization: The identity and purity of the final product must be confirmed. Standard analytical techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and High-Resolution Mass Spectrometry (HRMS) for confirmation of the elemental composition.
Future Outlook
The strategic application of versatile building blocks like this compound is set to accelerate the development of next-generation therapeutics.[4] As synthetic methodologies become more robust and our understanding of structure-activity relationships deepens, the ability to rationally design and construct complex, non-canonical molecules will be paramount. This compound, and others like it, provide the essential tools for medicinal chemists to explore new chemical space and create drugs with superior therapeutic profiles, including peptidomimetics, ADCs, and molecular glues, addressing previously "undruggable" targets.[3][14]
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 20). Advancing Drug Discovery with Specialty Amino Acid Building Blocks. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27049, 4-(4-Aminophenyl)butanoic acid. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved January 23, 2026, from [Link]
-
Oxford Academic. (n.d.). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved January 23, 2026, from [Link]
-
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, June 12). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34655, 2-(4-Aminophenyl)butanoic acid. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2023, June 5). (PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2023, April 24). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Retrieved January 23, 2026, from [Link]
-
American Society for Microbiology. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Selected examples of non-canonical amino acids: Bip (2 - ...). Retrieved January 23, 2026, from [Link]
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Methodological & Application
Synthesis Protocol for Fmoc-4-(2-aminophenyl)butanoic acid: A Comprehensive Guide for Researchers
Introduction: The Significance of Non-Canonical Amino Acids in Modern Drug Discovery
In the landscape of contemporary peptide science and drug development, the incorporation of non-canonical amino acids (ncAAs) into peptide sequences has emerged as a transformative strategy.[1][2][3] These unique building blocks offer a gateway to novel therapeutic agents with enhanced pharmacological profiles, including improved stability, bioavailability, and target specificity.[4][] Fmoc-4-(2-aminophenyl)butanoic acid, a structurally distinct ncAA, presents a valuable tool for medicinal chemists and peptide scientists. Its unique architecture, featuring an aminophenyl moiety, allows for the introduction of diverse functionalities and conformational constraints into peptide backbones, thereby expanding the chemical space for drug design.
This application note provides a comprehensive, in-depth guide to the synthesis, purification, and characterization of this compound. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 4-(2-aminophenyl)butanoic acid, followed by the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Figure 1: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 4-(2-aminophenyl)butanoic acid
The synthesis of the precursor can be approached through methods analogous to those for similar aminophenylalkanoic acids. One common route involves the reduction of a nitro-substituted precursor.[6] An alternative, environmentally friendlier method avoids nitration and subsequent reduction by starting from an appropriate aniline derivative.[7]
Protocol 1: Synthesis of 4-(2-aminophenyl)butanoic acid
This protocol is adapted from established methods for the synthesis of aminophenylalkanoic acids.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Nitro-γ-oxobenzenebutanoic acid | 225.18 | 22.5 g | 0.1 |
| Hydrazine hydrate (80%) | 50.06 | 25 mL | ~0.4 |
| Potassium hydroxide | 56.11 | 22.4 g | 0.4 |
| Diethylene glycol | 106.12 | 200 mL | - |
| Hydrochloric acid (6 M) | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-nitro-γ-oxobenzenebutanoic acid, potassium hydroxide, and diethylene glycol.
-
Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate to the stirred mixture.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 3 hours.
-
Removal of Water and Excess Hydrazine: Increase the temperature to distill off water and excess hydrazine hydrate (up to 200 °C). Continue heating for an additional 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and add 400 mL of water.
-
Acidification: Carefully acidify the aqueous solution with 6 M hydrochloric acid to a pH of approximately 6. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(2-aminophenyl)butanoic acid.
Part 2: Fmoc Protection of 4-(2-aminophenyl)butanoic acid
The protection of the amino group is a critical step to ensure selective coupling during solid-phase peptide synthesis (SPPS).[8] The use of 9-fluorenylmethoxycarbonyl succinimidyl carbonate (Fmoc-OSu) is a widely adopted and efficient method for this purpose due to its high reactivity and the formation of easily removable byproducts.[9]
Figure 2: Reaction scheme for the Fmoc protection of the amino group.
Protocol 2: Fmoc Protection
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(2-aminophenyl)butanoic acid | 179.22 | 17.9 g | 0.1 |
| Fmoc-OSu | 337.33 | 37.1 g | 0.11 |
| Sodium bicarbonate | 84.01 | 21 g | 0.25 |
| 1,4-Dioxane | 88.11 | 250 mL | - |
| Water | 18.02 | 250 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
Procedure:
-
Dissolution: Dissolve 4-(2-aminophenyl)butanoic acid in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.
-
Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu portion-wise over 30 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, add 500 mL of water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidification: Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extraction: Extract the product into ethyl acetate (3 x 200 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
The purity of the final product is paramount for its successful application in peptide synthesis.[8] A combination of recrystallization and high-performance liquid chromatography (HPLC) is recommended for achieving high purity.
Purification Protocol
-
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[10] Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to complete crystallization.
-
HPLC Purification: For applications requiring very high purity, reversed-phase HPLC (RP-HPLC) is the method of choice.[11]
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | 254 nm and 301 nm |
Characterization
The identity and purity of the synthesized this compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[12]
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between 7.2-7.8 ppm and aliphatic protons between 4.2-4.5 ppm), the aminophenyl ring, and the butanoic acid chain.[13]
-
¹³C NMR: The carbon NMR will display resonances for the carbonyl carbon of the carboxylic acid, the carbamate carbonyl, and the aromatic and aliphatic carbons of the entire molecule.[14]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the product (C₂₅H₂₃NO₄, MW: 401.46 g/mol ).[11][15]
Applications in Peptide Synthesis and Drug Development
This compound serves as a valuable building block in SPPS, enabling the synthesis of peptides with unique structural and functional properties.[8]
-
Conformational Constraints: The rigid aromatic ring can be used to introduce conformational constraints into peptide backbones, which can lead to enhanced biological activity and selectivity.
-
Molecular Scaffolding: The aminophenyl group provides a versatile handle for further chemical modifications, allowing for the attachment of reporter molecules, cross-linkers, or other pharmacophores.
-
Prodrug Design: The incorporation of such non-canonical amino acids can improve the pharmacokinetic properties of peptide-based drugs, for example, by enhancing their resistance to enzymatic degradation.[4][]
-
Antimicrobial Peptides: The introduction of ncAAs has been shown to be an effective strategy for improving the efficacy of antimicrobial peptides.[3]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis, purification, and characterization of this compound. By following these procedures, researchers can reliably produce this valuable non-canonical amino acid for use in a wide range of applications in peptide chemistry and drug discovery. The ability to incorporate such unique building blocks is essential for the continued advancement of peptide-based therapeutics.
References
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
- The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry.
- Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 105.
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- Google Patents. (1997). Methods for the synthesis of fmoc protected amines. WO1997041093A1.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
- Ferreira, I. C., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(11), 3326.
- National Institutes of Health. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
- PubMed. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)).
- Google Patents. (2017). A kind of preparation method of p-aminophenyl butyric acid. CN106905175A.
- National Institutes of Health. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
- American Chemical Society Publications. (1998). 2-Hydroxy-4-(2-aminophenyl)butanoic Acid.
- Agilent. (2010). Analysis of Amino Acids by HPLC.
- MDPI. (2023).
- Scientific Research Publishing. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA)
- American Society for Microbiology. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- MDPI. (2018).
- Google Patents. (1987).
- ERA: Education & Research Archive. (2021). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids.
- American Chemical Society Publications. (2024).
- MDPI. (2023).
- International Journal of Pharmaceutical Sciences. (2019). Pro-Drug Development.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Alpha-(p-Aminophenyl)
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. CN106905175A - A kind of preparation method of p-aminophenyl butyric acid - Google Patents [patents.google.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. ajpamc.com [ajpamc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fmoc-4-(2-aminophenyl)butanoic Acid in Bioconjugation: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Linker for Site-Specific Bioconjugation
In the expanding landscape of bioconjugation, the development of novel linker molecules that offer both versatility and stability is paramount for the creation of sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs), imaging agents, and targeted therapeutics. Fmoc-4-(2-aminophenyl)butanoic acid emerges as a valuable building block in this context. This non-canonical amino acid, protected with the base-labile fluorenylmethoxycarbonyl (Fmoc) group, is readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.[1][2] Its unique feature, the 2-aminophenyl moiety, serves as a latent reactive handle that can be chemically activated for site-specific conjugation to proteins, offering a powerful tool for researchers in drug development and chemical biology.
The primary application of the 2-aminophenyl group in bioconjugation is its conversion to a highly reactive aryldiazonium salt. This transformation, achieved through a diazotization reaction, allows for subsequent azo-coupling with electron-rich amino acid residues on a target protein, most notably tyrosine.[3] This approach provides a robust and stable covalent linkage, making this compound an attractive choice for creating well-defined bioconjugates. This application note provides a comprehensive guide to the use of this compound, from its incorporation into a peptide sequence to the final bioconjugation step, including detailed protocols and mechanistic insights.
Mechanism of Action: From Peptide Synthesis to Azo-Coupling
The utility of this compound in bioconjugation can be understood as a two-stage process:
-
Peptide Synthesis: The Fmoc-protected amino acid is incorporated into a peptide chain using standard Fmoc-based SPPS. The Fmoc group provides temporary protection of the alpha-amino group, allowing for sequential addition of amino acids to the growing peptide chain.[4]
-
Bioconjugation via Diazotization and Azo-Coupling: Following peptide synthesis and deprotection, the pendant 2-aminophenyl group is converted to a reactive diazonium salt. This is typically achieved by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[5][6] The resulting peptide-aryldiazonium salt is then reacted with a target protein. The electrophilic diazonium ion selectively attacks the electron-rich phenol ring of tyrosine residues, forming a stable azo-bond and covalently linking the peptide to the protein.[3][7]
Experimental Protocols
Part 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide containing 4-(2-aminophenyl)butanoic acid using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
Methanol (MeOH)
-
Diethyl ether, cold
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 10 minutes, then drain.[8]
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) by dissolving it in DMF with an activating agent like DIC (3 eq.) and OxymaPure (3 eq.).[2]
-
Allow the activation to proceed for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), continue agitation for another hour.
-
Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Peptide Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is TFA/TIS/H2O (95:2.5:2.5).[9][10]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Part 2: Bioconjugation of the Peptide to a Target Protein
This protocol describes the conjugation of the purified peptide containing the 4-(2-aminophenyl)butanoic acid residue to a protein with accessible tyrosine residues.
Materials:
-
Purified peptide containing 4-(2-aminophenyl)butanoic acid
-
Target protein (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl), 1 M
-
Ice bath
-
Size-exclusion chromatography (SEC) columns for purification
Protocol:
-
Diazotization of the Peptide:
-
Dissolve the peptide in 0.5 M HCl at a concentration of 1-5 mg/mL.
-
Cool the solution to 0-4°C in an ice bath.
-
Add a freshly prepared, chilled aqueous solution of sodium nitrite (1.2 equivalents relative to the peptide) dropwise while stirring.[5][6]
-
Continue stirring at 0-4°C for 15-20 minutes. The solution containing the peptide-aryldiazonium salt should be used immediately in the next step.
-
-
Azo-Coupling to the Target Protein:
-
Adjust the pH of the target protein solution to 8.5-9.0 with a suitable buffer (e.g., borate buffer). The slightly alkaline pH facilitates the coupling to tyrosine.[11]
-
Slowly add the freshly prepared peptide-aryldiazonium salt solution to the protein solution with gentle stirring. A typical molar ratio of peptide to protein is 10:1 to 20:1, but this may need to be optimized.
-
Allow the reaction to proceed for 1-2 hours at 4°C.
-
-
Purification of the Bioconjugate:
-
Remove the excess unreacted peptide and byproducts by size-exclusion chromatography (SEC).
-
Exchange the buffer of the purified conjugate to a desired storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the Bioconjugate:
-
Confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy (the azo-bond has a characteristic absorbance), mass spectrometry (intact mass analysis or peptide mapping), and HPLC (e.g., hydrophobic interaction chromatography).[12][13]
-
Data Presentation
| Parameter | Typical Value/Range | Method of Determination |
| Peptide Synthesis | ||
| Coupling Efficiency | >99% | Ninhydrin Test |
| Crude Peptide Purity | 70-90% | RP-HPLC |
| Final Peptide Purity | >95% | RP-HPLC |
| Bioconjugation | ||
| Reaction pH | 8.5 - 9.0 | pH Meter |
| Reaction Temperature | 4°C | - |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, Mass Spectrometry |
| Conjugate Purity | >95% | SEC-HPLC |
Visualizations
Experimental Workflow
Caption: Workflow for bioconjugation using this compound.
Mechanism of Azo-Coupling
Caption: Mechanism of diazotization and azo-coupling to a tyrosine residue.
Conclusion and Field-Proven Insights
This compound represents a strategic choice for researchers aiming to create site-specific bioconjugates. The ability to incorporate this linker into a peptide sequence using well-established SPPS protocols provides a straightforward path to creating customized targeting or payload-carrying moieties. The subsequent diazotization and azo-coupling reaction offers a reliable method for conjugation to native tyrosine residues on proteins, avoiding the need for genetic engineering to introduce specific conjugation handles.
Key Considerations for Success:
-
Purity of Peptide: The purity of the peptide containing the 2-aminophenyl group is critical. Impurities from the peptide synthesis can interfere with the diazotization and coupling reactions.
-
Freshness of Diazonium Salt: The aryldiazonium salt is highly reactive and should be prepared fresh and used immediately. It is also temperature-sensitive and should be kept on ice.
-
pH Control: The pH of the protein solution during the azo-coupling reaction is crucial. A slightly alkaline pH (8.5-9.0) is necessary to deprotonate the phenolic hydroxyl group of tyrosine, making it sufficiently nucleophilic to attack the diazonium ion.
-
Protein Stability: Ensure that the target protein is stable at the required alkaline pH for the duration of the conjugation reaction.
-
Characterization: Thorough characterization of the final conjugate is essential to confirm the success of the reaction, determine the degree of labeling, and ensure the integrity of the biomolecule.
By following the protocols and considering the insights provided in this application note, researchers can effectively utilize this compound to advance their work in the development of novel bioconjugates for therapeutic and diagnostic applications.
References
-
Scribd. Aniline Diazotization and Coupling Process. Available at: [Link]
- Google Patents. US4376730A - Preparation of p-aminoazo-benzene from aniline.
-
YouTube. Sandmeyer Reaction - experimental procedure and set up. Available at: [Link]
-
Szijj, P. A., Kostadinova, K. A., Spears, R. J., & Chudasama, V. (2020). Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry, 18(43), 8751–8763. Available at: [Link]
-
Marmelstein, A. M., Lobba, M. J., Mogilevsky, C. S., Maza, J. C., Brauer, D. D., & Francis, M. B. (2020). Protein–Protein Conjugates: Tyrosine Delivers. ACS Central Science, 6(9), 1546–1554. Available at: [Link]
-
YouTube. Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Available at: [Link]
-
MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Available at: [Link]
-
PubMed Central. Exploring Flow Procedures for Diazonium Formation. Available at: [Link]
-
ACS Publications. Site Selective Azo Coupling for Peptide Cyclization and Affinity Labeling of an SH3 Protein. Available at: [Link]
-
Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
ACS Publications. Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues. Available at: [Link]
-
National Institutes of Health. Analytical methods for physicochemical characterization of antibody drug conjugates. Available at: [Link]
-
PubChem. 2-(4-Aminophenyl)butanoic acid. Available at: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
-
PubMed Central. An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome. Available at: [Link]
-
Raines Lab, MIT. BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS by Jeet Kalia. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
Chemsrc. 4-(4-Aminophenyl)butanoic acid | CAS#:15118-60-2. Available at: [Link]
-
Gyros Protein Technologies. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
PubMed Central. The continuous flow synthesis of azos. Available at: [Link]
-
Agilent. Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC System and the Agilent 6545XT AdvanceBio LC/Q-TOF. Available at: [Link]
-
ResearchGate. a) Azo-coupling between tyrosine (7) and diazoniums b) Azocoupling... | Download Scientific Diagram. Available at: [Link]
-
Aapptec. Cleavage Cocktails; Reagent B. Available at: [Link]
-
PubChem. 4-(4-Aminophenyl)butanoic acid. Available at: [Link]
-
ACS Publications. Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Available at: [Link]
-
PubMed. Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes. Available at: [Link]
-
ResearchGate. Synthesis, Chemical and Biological Activity Studies of Azo-Schiff Base Ligand and Its Metal Complexes. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-(S)-3-Amino-4-(2-bromophenyl)butyric Acid: A Versatile Building Block for Peptide Synthesis. Available at: [Link]
-
PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
-
ResearchGate. Characterization of antibody-drug conjugates by mass spectrometry: Advances and future trends. Available at: [Link]
-
Aapptec. Fmoc-2-Abu-OH [135112-27-5]. Available at: [Link]
-
YouTube. Ask Our Experts: Navigating Antibody Characterization through LC-MS. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. scribd.com [scribd.com]
- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: A Senior Application Scientist's Guide to Fmoc-Amino Acid Activation for Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic activation of the Fmoc-protected amino acid's carboxyl group is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the primary activation methodologies, moving beyond mere procedural steps to elucidate the underlying chemical principles and strategic considerations. We will dissect the mechanisms of carbodiimide, aminium/uronium, and phosphonium-based reagents, offering field-tested insights to empower researchers in optimizing coupling efficiency, minimizing racemization, and overcoming challenging sequences. Detailed, self-validating protocols for the most prevalent activation methods are provided, alongside comparative data and troubleshooting guidance to ensure the robust and reliable synthesis of high-purity peptides.
The Central Role of Carboxyl Group Activation in Fmoc-SPPS
In the iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the formation of the amide (peptide) bond is the cornerstone of chain elongation.[1][2] This process involves the reaction between the nucleophilic free amine of the resin-bound peptide chain and the electrophilic carboxyl group of the incoming Fmoc-protected amino acid.[3] However, the direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable under standard SPPS conditions. Therefore, the essential first step in the coupling phase is the activation of the carboxylic acid.[3][4] This is achieved by converting the carboxyl group's hydroxyl moiety into a better leaving group, thereby creating a highly reactive intermediate that is susceptible to nucleophilic attack by the peptide's N-terminal amine.[3]
The choice of activation method is paramount, directly influencing:
-
Coupling Efficiency: Ensuring complete and rapid reaction to maximize the yield of the desired peptide.
-
Chiral Integrity: Suppressing the racemization of the α-carbon, a common side reaction during activation.[4][5]
-
Side Reaction Prevention: Avoiding undesirable modifications to sensitive amino acid side chains.[4][5]
This guide will focus on the three predominant classes of activating reagents used in modern Fmoc-SPPS: Carbodiimides, Aminium/Uronium Salts, and Phosphonium Salts.[4]
Carbodiimide-Mediated Activation: The Classical Approach
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are foundational reagents for activating carboxylic acids.[4][5][6]
Mechanism of Action
The mechanism involves the initial reaction of the carbodiimide with the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the N-terminal amine of the peptide chain to form the peptide bond.
However, the O-acylisourea intermediate is unstable and prone to two significant side reactions:
-
Racemization: The intermediate can cyclize to form a 5(4H)-oxazolone, which can lead to the loss of chiral purity.[4]
-
N-acyl Urea Formation: An intramolecular rearrangement can occur, forming a stable N-acyl urea that is unreactive and terminates the peptide chain.[4]
To mitigate these side reactions and enhance coupling efficiency, carbodiimide activation is almost always performed in the presence of a nucleophilic additive.[4][5]
The Essential Role of Additives
Additives like 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial.[4][6] These additives react with the O-acylisourea intermediate to form a more stable and less racemization-prone active ester (e.g., OBt, OAt, or Oxyma ester).[5][7] This active ester then serves as the acylating agent for the peptide's N-terminal amine.
// Nodes AA_COOH [label="Fmoc-AA-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; DIC [label="DIC", fillcolor="#F1F3F4", fontcolor="#202124"]; O_acylisourea [label="O-Acylisourea\n(Reactive Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; HOBt [label="HOBt", fillcolor="#F1F3F4", fontcolor="#202124"]; OBt_ester [label="OBt Active Ester\n(More Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Peptide_NH2 [label="H₂N-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide_bond [label="Fmoc-AA-CO-NH-Peptide-Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DIU [label="DIU (soluble urea)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemization [label="Racemization", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_acyl_urea [label="N-Acyl Urea\n(Unreactive)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AA_COOH -> O_acylisourea [label="+ DIC"]; DIC -> O_acylisourea; O_acylisourea -> OBt_ester [label="+ HOBt"]; HOBt -> OBt_ester; OBt_ester -> Peptide_bond [label="+ H₂N-Peptide"]; Peptide_NH2 -> Peptide_bond; O_acylisourea -> DIU [label="forms"]; OBt_ester -> Peptide_bond [dir=forward]; Peptide_bond -> DIU [style=invis]; // for layout O_acylisourea -> Racemization [style=dashed, color="#EA4335"]; O_acylisourea -> N_acyl_urea [style=dashed, color="#EA4335"]; } caption: "Mechanism of DIC/HOBt-mediated peptide coupling."
Protocol: Standard DIC/HOBt Coupling
This protocol is a robust and cost-effective method for routine peptide synthesis.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid (5 equivalents based on resin substitution)
-
1-Hydroxybenzotriazole (HOBt) (5.5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group has been removed from the peptide-resin and wash thoroughly with DMF.[8]
-
Amino Acid Solution: In a separate vessel, dissolve the Fmoc-amino acid in DMF.
-
Additive Solution: Dissolve HOBt in a minimal volume of DMF.[8]
-
Activation: Add the amino acid solution and the HOBt solution to the reaction vessel containing the resin.[8]
-
Initiation: Add the DIC to the resin suspension.[8]
-
Coupling: Agitate the mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative method like the ninhydrin (Kaiser) test.[8][9] A negative test indicates the absence of free primary amines.
-
Washing: Once the reaction is complete (negative ninhydrin test), filter the resin and wash it sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and the soluble diisopropylurea (DIU) byproduct.[8]
-
Recoupling (if necessary): If the ninhydrin test remains positive after 4 hours, repeat the coupling procedure.[8]
Expert Insight: DIC is preferred over DCC for solid-phase synthesis because the resulting diisopropylurea byproduct is soluble in common solvents like DMF and DCM, facilitating its removal during washing steps.[5] The dicyclohexylurea from DCC is largely insoluble and can precipitate on the resin, hindering subsequent reactions.[5][6]
Aminium/Uronium and Phosphonium Salt Reagents: High-Efficiency Activators
In recent decades, aminium/uronium and phosphonium salt-based reagents have become the gold standard for peptide synthesis due to their high efficiency, rapid reaction kinetics, and low rates of racemization.[4] These reagents are often referred to as "in-situ" activating reagents.[7]
Mechanism of Action
These reagents share a common mechanistic feature: they react with the deprotonated Fmoc-amino acid (in the presence of a non-nucleophilic base like DIPEA) to form an active ester intermediate.[7]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents contain a benzotriazole (or azabenzotriazole) moiety. The reaction forms an OBt- or OAt-active ester, similar to the carbodiimide/additive method, but generally much faster.[7][10]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents also generate OBt- or OAt-active esters.[4][7]
The key difference lies in the byproducts and potential side reactions.
// Nodes AA_COO [label="Fmoc-AA-COO⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; HBTU [label="HBTU (Aminium Salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; PyBOP [label="PyBOP (Phosphonium Salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Ester [label="OBt/OAt Active Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Peptide_NH2 [label="H₂N-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide_bond [label="Fmoc-AA-CO-NH-Peptide-Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Guanidinylation [label="Guanidinylation\n(Side Reaction)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AA_COO -> Active_Ester [label="+ HBTU or PyBOP"]; HBTU -> Active_Ester; PyBOP -> Active_Ester; Base -> AA_COO [style=invis]; // for layout Active_Ester -> Peptide_bond [label="+ H₂N-Peptide"]; Peptide_NH2 -> Peptide_bond; HBTU -> Guanidinylation [style=dashed, color="#EA4335", label=" reacts with H₂N-Peptide"]; Peptide_NH2 -> Guanidinylation [style=dashed, color="#EA4335"]; } caption: "General mechanism for Aminium/Phosphonium reagents."
Key Reagents and Their Characteristics
| Reagent | Class | Key Features & Causality | Potential Side Reactions |
| HBTU | Aminium | Workhorse Reagent: Rapidly forms OBt active esters.[10] Excellent for routine synthesis. | Guanidinylation: Can react with the free N-terminal amine, capping the peptide chain.[7] |
| HATU | Aminium | High Reactivity: Forms OAt esters, which are more reactive than OBt esters due to the electron-withdrawing effect of the pyridine nitrogen in HOAt.[6][7] Ideal for sterically hindered amino acids (e.g., N-methyl amino acids, Aib).[4][6] | Guanidinylation: Similar to HBTU, but potentially more pronounced due to higher reactivity.[5][7] |
| PyBOP | Phosphonium | Clean Couplings: Forms OBt esters. The phosphonium core does not react with the N-terminal amine.[4][7] | Lower Reactivity: Generally less reactive than HATU. |
| COMU | Aminium | Oxyma-Based: Forms Oxyma active esters, offering reactivity comparable to HATU but with a non-explosive leaving group (OxymaPure®).[7] | Guanidinylation: Can still occur.[7] |
Trustworthiness Check - Guanidinylation: A critical side reaction with aminium/uronium reagents (HBTU, HATU, etc.) is the capping of the N-terminal amine to form a guanidinium group, which terminates the peptide chain. This occurs when the coupling reagent is in excess or when activation is prolonged in the presence of the resin.[5] To prevent this, it is best practice to pre-activate the Fmoc-amino acid with the coupling reagent for a short period before adding the mixture to the resin. Phosphonium reagents like PyBOP do not cause this side reaction, making them a safer choice for cyclizations or fragment condensations where reagent excesses are common.[7]
Protocol: High-Efficiency HBTU/DIPEA Coupling
This protocol is suitable for most coupling steps, including those involving standard and moderately hindered amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid (4 equivalents)
-
HBTU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF.
-
Pre-activation: Add DIPEA to the activation solution and mix for 1-2 minutes. This initiates the formation of the OBt-active ester.
-
Coupling: Immediately add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a ninhydrin test to confirm reaction completion.
-
Washing: Once complete, filter and wash the resin thoroughly with DMF (3x) and DCM (3x).
Expert Insight: The stoichiometry is critical. Using a slight excess of the amino acid relative to the coupling reagent (e.g., 4 eq AA to 3.9 eq HBTU) helps ensure that the coupling reagent is fully consumed in activating the carboxylic acid, further minimizing the risk of guanidinylation. For particularly difficult couplings, such as with N-methylated amino acids, switching to a more potent reagent like HATU is recommended.[4][9]
Summary and Strategic Selection
The choice of activation method is a strategic decision based on the specific requirements of the peptide sequence.
| Method | Primary Use Case | Advantages | Disadvantages |
| DIC/HOBt (or Oxyma) | Routine, cost-sensitive synthesis | Low cost, minimal risk of guanidinylation.[4] | Slower reaction times, potential for side reactions if not managed properly.[4] |
| HBTU/DIPEA | Standard automated and manual SPPS | Fast, efficient, reliable workhorse. | Risk of guanidinylation side reaction. |
| HATU/DIPEA | Sterically hindered couplings, "difficult" sequences | Highest reactivity, overcomes steric hindrance.[5][7] | Higher cost, increased risk of guanidinylation.[5] |
| PyBOP/DIPEA | Fragment condensation, cyclization, sensitive sequences | No guanidinylation, clean reaction profile.[7] | Higher cost than HBTU, less reactive than HATU. |
Conclusion
Mastery of Fmoc-amino acid activation is fundamental to successful peptide synthesis. By understanding the causality behind different activation mechanisms—from the foundational carbodiimide approach to the highly efficient onium salt methods—researchers can make informed, strategic decisions. The protocols provided herein serve as validated starting points, but the true expertise lies in adapting these methods to the unique challenges posed by each peptide sequence. By carefully selecting the appropriate reagent and managing reaction conditions, scientists can consistently achieve high coupling efficiencies, preserve chiral integrity, and ultimately synthesize high-purity peptides for their research and development endeavors.
References
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Reddit. (2024, August 22). Best peptide coupling method in DMF? [Online forum post]. r/Chempros. Retrieved from [Link]
-
Li, P., & Hudson, C. S. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Chemical Society Reviews, 52(1), 10-33. Retrieved from [Link]
-
Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. Retrieved from [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. r/chemistry. Retrieved from [Link]
-
Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of BOP-mediated coupling reagent. Retrieved from [Link]
-
American Chemical Society. (n.d.). Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. The Journal of Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amides: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Master Organic Chemistry. (2019). D and L Sugars. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Carbamates as protecting groups. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of Fmoc-4-(2-aminophenyl)butanoic Acid in the Advancement of Peptide Therapeutics: Application Notes and Protocols
Introduction: Beyond the Canonical Twenty - Engineering Novel Peptide Architectures
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often hampered by inherent limitations such as poor metabolic stability and low bioavailability. The strategic incorporation of unnatural amino acids is a cornerstone of next-generation peptide drug design, enabling the synthesis of peptidomimetics with enhanced pharmacokinetic profiles and novel functionalities.
This document provides a comprehensive guide to the use of Fmoc-4-(2-aminophenyl)butanoic acid , a versatile building block for the solid-phase peptide synthesis (SPPS) of innovative therapeutic candidates. The unique structural motif of this amino acid, featuring a nucleophilic aniline moiety tethered to the peptide backbone via a flexible butyl linker, offers a gateway to constructing conformationally constrained cyclic structures, most notably peptide-fused benzodiazepines. These structures can mimic peptide secondary structures, such as β-turns, and exhibit a wide range of biological activities, including acting as anticancer and anti-parasitic agents.[1][2][3][4] This guide will provide detailed protocols, field-proven insights, and the scientific rationale behind the application of this compound in the development of pioneering peptide therapeutics.
Physicochemical Properties and Handling
This compound is a white to off-white powder that should be stored at 2-8°C to ensure its stability. As with all Fmoc-protected amino acids, it is crucial to handle the compound in a moisture-free environment to prevent premature deprotection of the Fmoc group.
| Property | Value | Source |
| Molecular Formula | C25H23NO4 | Chem-Impex[5] |
| Molecular Weight | 401.46 g/mol | Chem-Impex[5] |
| CAS Number | 1185301-18-1 | |
| Purity | ≥97% (HPLC) | Chem-Impex[5] |
| Melting Point | 166-172 °C | Chem-Impex[5] |
| Solubility | Soluble in DMF, NMP | General Knowledge |
Experimental Workflow: From Linear Peptide to Cyclic Peptidomimetic
The overall strategy for utilizing this compound involves its incorporation into a peptide sequence using standard Fmoc-SPPS, followed by an on-resin intramolecular cyclization to form the benzodiazepine-like structure.
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a linear peptide containing 4-(2-aminophenyl)butanoic acid. The choice of resin (e.g., Rink Amide for a C-terminal amide) and subsequent amino acids will depend on the target peptide.[6]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: HCTU (2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-hydroxy-7-azabenzotriazole)[7]
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling (Standard):
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with a 3.9-fold molar excess of HCTU and a 6-fold molar excess of DIEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative (colorless) result indicates complete coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of this compound:
-
Follow the same procedure as in step 3, using this compound. Due to the potential for steric hindrance, a slightly longer coupling time or the use of HATU/HOAt as the coupling reagent may be beneficial for optimal efficiency.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2. The resin-bound linear peptide is now ready for on-resin cyclization.
Expert Insights: The efficiency of coupling unnatural amino acids can vary. It is highly recommended to perform a Kaiser test after the coupling of this compound. If the test is positive, a second coupling step should be performed to ensure a high yield of the desired full-length peptide.
Protocol 2: On-Resin Cyclization to Form a Peptide-Fused Benzodiazepinone
This protocol describes the intramolecular cyclization of the resin-bound peptide to form a seven-membered benzodiazepine ring. This is achieved through the formation of an amide bond between the N-terminal amino group and the aniline nitrogen of the 4-(2-aminophenyl)butanoic acid residue, with the carbonyl group provided by the adjacent amino acid.
Mechanism of Cyclization:
Materials:
-
Resin-bound linear peptide from Protocol 1
-
Acetic acid (AcOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
On-Resin Cyclization:
-
Wash the deprotected resin-bound peptide with DMF.
-
Treat the resin with a solution of 1% acetic acid in DMF overnight at room temperature. The mild acidic conditions catalyze the intramolecular cyclization.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x), and dry under vacuum.
-
-
Cleavage and Global Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Expert Insights: The efficiency of the on-resin cyclization can be sequence-dependent. Optimization of the reaction time and temperature may be necessary for specific peptide sequences. Yields for on-resin cyclizations can range from moderate to good, often in the 20-70% range, depending on the peptide sequence and reaction conditions.[8]
Analytical Characterization and Data
The purity and identity of the synthesized cyclic peptide should be confirmed by analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).
Typical Coupling and Cyclization Efficiency:
| Step | Method | Typical Efficiency/Yield | Notes |
| Fmoc-SPPS Coupling | HCTU/DIEA or HATU/HOAt | >99% per step | Monitored by Kaiser test.[7] |
| On-Resin Cyclization | 1% AcOH in DMF | 20-70% | Sequence-dependent; optimization may be required.[8] |
| Overall Crude Purity | RP-HPLC | Variable | Depends on the length and sequence of the peptide. |
Therapeutic Applications and Future Directions
The ability to create conformationally constrained, metabolically stable peptidomimetics is of significant interest in drug discovery. Peptide-fused benzodiazepines have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: By mimicking protein secondary structures, these compounds can disrupt protein-protein interactions that are critical for cancer cell proliferation and survival.[2][3][4]
-
Enzyme Inhibitors: The rigid benzodiazepine scaffold can serve as a core for designing potent and selective enzyme inhibitors, for example, against parasitic proteases.[1]
-
CNS-Active Agents: The benzodiazepine motif is a well-established pharmacophore for targeting receptors in the central nervous system.[9]
The use of this compound provides a robust and versatile platform for the synthesis of these and other novel peptide-based therapeutics. Future research will likely focus on expanding the diversity of cyclic structures that can be generated and exploring their therapeutic potential in a wider range of diseases.
References
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Development of Novel Benzodiazepine-Based Peptidomimetics as Inhibitors of Rhodesain from Trypanosoma brucei rhodesiense. (2020). ChemMedChem. [Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014). Beilstein Journal of Organic Chemistry. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. (2023). Molecules. [Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). Molecules. [Link]
-
On-Resin Peptide Macrocyclization using Thiol-Ene Click Chemistry. (2014). ACS Chemical Biology. [Link]
-
Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. (2022). Chemistry – An Asian Journal. [Link]
-
Synthesis of peptide bioconjugates. (2005). Methods in Molecular Biology. [Link]
-
Synthesis and biological activity of fused tetracyclic Pyrrolo[2,1-c][7] benzodiazepines. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Benzotriazepine synthesis, conformational analysis, and biological properties. (2014). Tetrahedron. [Link]
-
Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. (2011). International Journal of PharmTech Research. [Link]
-
Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. (2023). Molecules. [Link]
-
Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. (2012). Journal of Peptide Science. [Link]
-
On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. (2021). Molecules. [Link]
-
Greening Fmoc/tBu Solid-Phase Peptide Synthesis. (2020). Green Chemistry. [Link]
-
Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][1][6][7]triazolo[1,5-a][7]diazepine and its cycloalkane and cycloalkene condensed analogues. (2018). RSC Advances. [Link]
-
Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. (n.d.). Biotage. [Link]
-
Benzo-fused ten-membered ring meroterpenoids: sources, chemical diversity, biological activities, and biosynthesis. (2023). Natural Product Reports. [Link]
-
Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. (2012). International Journal of Peptide Research and Therapeutics. [Link]
- On-resin peptide cyclization. (2008).
-
Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. (2024). ChemRxiv. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2021). Molecules. [Link]
Sources
- 1. Development of Novel Benzodiazepine-Based Peptidomimetics as Inhibitors of Rhodesain from Trypanosoma brucei rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chempep.com [chempep.com]
- 4. Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fmoc-4-(2-aminophenyl)butanoic acid Coupling
Welcome to the technical support guide for optimizing the coupling efficiency of Fmoc-4-(2-aminophenyl)butanoic acid. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help researchers, chemists, and drug development professionals navigate the unique challenges presented by this sterically demanding building block.
A Note on Isomers: 2-aminophenyl vs. 4-aminophenyl
It is critical to distinguish between this compound (ortho-substituted) and the more commonly available Fmoc-4-(4-aminophenyl)butanoic acid (para-substituted, CAS 186320-14-9).[1][2] The ortho-position of the amino group in the "2-amino" isomer places the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group in close proximity to the reacting carboxylic acid. This steric hindrance is the primary challenge and a key consideration in all subsequent protocols. The principles discussed here are applicable to both, but the need for more potent activation strategies is significantly heightened for the 2-amino isomer.
Section 1: Frequently Asked Questions (FAQs)
Q1: My standard coupling protocol with HBTU is resulting in low yields for this compound. Why is this happening?
A: Low coupling efficiency is the most common issue with this residue and is almost always due to steric hindrance. The ortho-positioned Fmoc group on the phenyl ring can physically block the approach of the activated carboxyl group to the resin-bound amine. Standard uronium-based activators like HBTU may not generate an active ester reactive enough to overcome this spatial barrier within a typical timeframe.[3]
Q2: What are the most effective coupling reagents for this sterically hindered amino acid?
A: For challenging couplings, switching to a more potent activating agent is the first and most effective step. We strongly recommend using a reagent based on ethyl cyano(hydroxyimino)acetate (Oxyma) or 1-hydroxy-7-azabenzotriazole (HOAt).[3] Specifically, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA is the gold standard for such cases. It forms a highly reactive OAt-active ester that significantly accelerates the acylation step. An alternative is to use a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) with Oxyma as the additive.
Q3: How can I reliably confirm that the coupling reaction is complete?
A: Visual colorimetric tests are essential for monitoring solid-phase peptide synthesis (SPPS).[4] The Kaiser test (ninhydrin test) is the most common method. A positive result (blue/purple beads) indicates the presence of unreacted primary amines, meaning the coupling is incomplete. For a successful coupling, the beads should remain yellow or colorless. It is crucial to perform this test after the coupling step and before proceeding to the next Fmoc deprotection.
Q4: My HPLC analysis shows a significant deletion peak corresponding to the absence of the (2-aminophenyl)butanoic acid residue. How do I prevent this?
A: A deletion peak is a direct consequence of incomplete coupling in the previous cycle. To prevent this, you must ensure the coupling reaction is driven to completion. The primary strategies are:
-
Use a more powerful coupling reagent like HATU as discussed above.
-
Perform a "double couple." After the first coupling reaction and wash steps, simply repeat the coupling procedure with a fresh solution of the amino acid and reagents.
-
Increase the reaction time. Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight, though be mindful of potential side reactions like racemization with extended times.
Q5: Are there any special considerations for the Fmoc-deprotection step before coupling this residue?
A: Yes. Incomplete Fmoc removal from the preceding amino acid will leave no free amine available for the incoming this compound to couple with, resulting in a deletion. Peptide chain aggregation can sometimes hinder the access of the piperidine solution to the Fmoc group.[4] If you suspect aggregation, ensure you are using an adequate volume of 20% piperidine in DMF and that the resin is well-swollen and agitated during this step. Extending the deprotection time slightly (e.g., from 10 minutes to 15 minutes) can also help ensure complete removal.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving poor coupling outcomes.
Workflow for Troubleshooting Low Coupling Efficiency
The following diagram outlines the logical steps to take when encountering a failed or inefficient coupling reaction with this compound.
Caption: Troubleshooting workflow for low coupling efficiency.
Optimizing Coupling Reagents
The choice of activator is the single most important variable for this residue. The mild conditions of Fmoc-based SPPS are advantageous for preventing side reactions, but this necessitates highly efficient activation for difficult couplings.[5][]
| Coupling Reagent Cocktail | Activation Mechanism | Pros | Cons | Recommended Use |
| HBTU / HOBt / DIPEA | Forms HOBt-ester | Cost-effective, widely used for standard couplings. | Can be insufficient for sterically hindered residues; potential for racemization. | Not recommended for the primary coupling of this compound. |
| DIC / Oxyma | Forms Oxyma-ester | Low cost, high reactivity, reduced risk of racemization compared to HOBt. | DIC is a liquid and can be harder to handle; potential for N-acylurea byproduct formation. | Good, cost-effective alternative to aminium salts. |
| HATU / HOAt / DIPEA | Forms highly reactive HOAt-ester | Highest reactivity, ideal for hindered amino acids, very fast reaction rates. | Higher cost. | Strongly Recommended for this compound. |
Section 3: Validated Experimental Protocols
These protocols assume a standard solid-phase synthesis setup on a 0.1 mmol scale. Adjust volumes accordingly for different scales.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended protocol for achieving >99% coupling efficiency with this compound.
Reagents:
-
This compound (0.5 mmol, 5 eq.)
-
HATU (0.49 mmol, 4.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a clean vial, dissolve this compound and HATU in 2 mL of DMF.
-
Add DIPEA to the solution. You may notice a slight color change. Allow the solution to pre-activate for 2-5 minutes at room temperature.
-
Resin Preparation: Ensure the resin from the previous step has been fully deprotected (negative Kaiser test for the resin before this step is not expected, it should be positive) and washed thoroughly with DMF (3 x 5 mL).
-
Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for at least 2 hours. For the first attempt, 4 hours is recommended.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 5 mL) to remove all excess reagents.
-
Validation: Perform a Kaiser test (see Protocol 2) on a small sample of the resin beads.
-
Decision: If the Kaiser test is negative (yellow beads), proceed to the next Fmoc deprotection step. If it is positive (blue beads), perform a second coupling (double couple) by repeating steps 1-6.
Amide Bond Formation Mechanism (DIC/Oxyma)
This diagram illustrates the general mechanism for carboxyl activation and amide bond formation, a core process in SPPS.[4]
Caption: Mechanism of DIC/Oxyma mediated peptide bond formation.
Protocol 2: Monitoring Coupling via the Kaiser Test
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted in 100 mL of pyridine.
Procedure:
-
Remove a small sample of resin (1-2 mg) from the reaction vessel after the post-coupling wash steps.
-
Place the resin sample in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the test tube in a heating block at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple Beads: Positive result. Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless Beads: Negative result. Indicates the absence of free primary amines (coupling is >99% complete).
-
References
-
Human Metabolome Database. (n.d.). Showing metabocard for 4-(2-Aminophenyl)-2,4-dioxobutanoic acid (HMDB0000978). Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Aminophenyl)butanoic acid. Retrieved from [Link]
-
Chemsrc. (2025). 4-(4-Aminophenyl)butanoic acid | CAS#:15118-60-2. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15. Available from: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1). Available from: [Link]
-
Miranda, L. P., & Mezo, A. R. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies Ltd. Available from: [Link]
Sources
Technical Support Center: Solid-Phase Peptide Synthesis
Troubleshooting Guide: Incomplete Fmoc Deprotection in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the critical N-α-Fmoc deprotection step. Incomplete Fmoc removal is a frequent cause of deletion sequences and truncated peptides, leading to lower purity and yield in the final product. This resource provides in-depth, field-proven insights to diagnose, understand, and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding incomplete Fmoc deprotection.
-
Q1: My Kaiser test is positive (blue beads) after the coupling step, but my final peptide is missing an amino acid. What could be the cause? A positive Kaiser test after coupling indicates the presence of free primary amines, suggesting the previous Fmoc deprotection was successful. However, if a deletion is still observed, the issue likely lies with an inefficient coupling step, not the deprotection. This guide focuses on issues arising from incomplete Fmoc removal.
-
Q2: I see a gradual decrease in the intensity of the blue color in my Kaiser tests as the peptide chain elongates. Is this normal? While a slight decrease can be expected due to the increasing size and potential aggregation of the peptide-resin, a significant drop in color intensity can be an early warning sign of accumulating deprotection problems. It suggests that with each cycle, a small percentage of N-termini are not being deprotected, leading to an amplification of deletion sequences.
-
Q3: Can I just extend the piperidine treatment time to solve all my deprotection issues? Extending the deprotection time is a common and often effective first step. However, it is not a universal solution. Prolonged exposure to basic conditions can increase the risk of side reactions like aspartimide formation, especially with sensitive sequences containing aspartic acid.[1] It's crucial to balance deprotection efficiency with the chemical stability of your peptide.
-
Q4: Are there alternatives to the standard 20% piperidine in DMF? Yes, several alternative reagents and cocktails can be more effective, particularly for "difficult" sequences. These include using stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in lower concentrations, or other secondary amines like 4-methylpiperidine (4MP) or piperazine.[1][2] These can offer advantages in terms of efficiency and reduced side reactions.
Understanding the Fmoc Deprotection Mechanism
The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS. It proceeds via a base-catalyzed β-elimination mechanism.[3]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[2][3][4]
-
β-Elimination: This abstraction initiates a β-elimination reaction, cleaving the C-O bond and releasing the N-terminal amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[2][3][4]
-
DBF Scavenging: The secondary amine in the deprotection solution then acts as a scavenger, reacting with the DBF to form a stable adduct.[2][3] This prevents the DBF from re-attaching to the newly liberated N-terminal amine of the peptide.
Diagram: Fmoc Deprotection Mechanism
Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.
In-Depth Troubleshooting Guide
Issue 1: Incomplete Deprotection Due to Steric Hindrance or Aggregation
As a peptide chain elongates, it can fold into secondary structures or aggregate with neighboring chains, physically blocking the N-terminal Fmoc group from the deprotection reagent.[2][4] This is particularly common in hydrophobic sequences or those containing bulky amino acids.
-
The Kaiser Test (Qualitative): This is a highly sensitive test for the presence of primary amines. A negative result (yellow/colorless beads) after deprotection indicates a successful reaction. A positive result (blue beads) after a subsequent coupling step confirms the presence of unreacted amines from the previous cycle, pointing to a coupling failure rather than a deprotection failure.
-
Protocol: Kaiser Test
-
Collect a small sample of resin beads (1-2 mg) in a small glass test tube.
-
Add 2-3 drops of each of the following three solutions:
-
Solution A: 5g Ninhydrin in 100 mL Ethanol.
-
Solution B: 80g Phenol in 20 mL Ethanol.
-
Solution C: 2 mL of 0.001M KCN in 98 mL Pyridine.
-
-
Heat the tube at 100-120°C for 3-5 minutes.[1]
-
Observe the color:
-
Intense Blue Beads/Solution: Positive result (free primary amines present).
-
Yellow/Colorless Beads/Solution: Negative result (no free primary amines).[1]
-
-
-
-
UV-Vis Monitoring of Deprotection (Quantitative): The DBF-piperidine adduct has a strong UV absorbance around 301 nm. By collecting the deprotection solution and measuring its absorbance, you can quantify the amount of Fmoc group removed. A plateau in absorbance indicates the completion of the reaction. This is a standard feature on most automated peptide synthesizers.
-
Increase Deprotection Time: The simplest first step is to increase the duration of the piperidine treatment. A standard protocol might use two treatments (e.g., 3 minutes + 7 minutes). For difficult sequences, extending this to 5 minutes + 15 minutes can be beneficial.[1]
-
Use a Stronger Base Cocktail: For particularly stubborn deprotections, incorporating a stronger, non-nucleophilic base like DBU can significantly enhance the rate of Fmoc removal.[1]
| Reagent Cocktail | Composition | Use Case |
| Standard | 20% Piperidine in DMF | Routine synthesis steps. |
| Enhanced | 20% Piperidine, 1-2% DBU in DMF | For difficult or sterically hindered amino acids.[1] |
| Alternative | 2% DBU, 5% Piperazine in NMP | Effective for sequences prone to diketopiperazine formation and can improve deprotection kinetics.[5][6] |
-
Improve Solvation: Aggregation can be disrupted by altering the solvent environment.
Troubleshooting Workflow: Diagnosing and Resolving Incomplete Deprotection
Caption: A logical workflow for troubleshooting incomplete Fmoc deprotection.
Issue 2: Reagent and Solvent Quality
The quality of your reagents and solvents is paramount for successful SPPS.
-
Inconsistent Results: If you observe batch-to-batch variability in your synthesis outcomes, reagent degradation may be the culprit.
-
Slow Deprotection Kinetics: If UV-Vis monitoring shows that deprotection is taking longer than usual for a standard sequence, check your reagents.
-
Piperidine Quality: Piperidine can oxidize over time. Use freshly opened bottles or distill older stock before preparing your deprotection solution. Store under an inert atmosphere (Argon or Nitrogen).
-
Solvent Purity: The primary solvent, typically DMF, can degrade to form dimethylamine and formic acid.[3] Dimethylamine is a weaker base and can lead to incomplete deprotection.
-
Use high-purity, peptide-synthesis-grade solvents.
-
Do not use DMF from bottles that have been open for extended periods.
-
Store solvents in amber glass bottles, tightly sealed, and under an inert atmosphere if possible.
-
-
Freshly Prepare Solutions: Deprotection solutions should be prepared fresh daily. Do not store 20% piperidine in DMF for extended periods, as the piperidine can catalyze the degradation of the DMF.
Conclusion
Troubleshooting incomplete Fmoc deprotection requires a systematic approach that begins with accurate diagnosis. By leveraging tools like the Kaiser test and UV-Vis monitoring, you can pinpoint the root cause of the issue, whether it's related to peptide aggregation, steric hindrance, or reagent quality. The solutions provided in this guide, from simple adjustments in reaction time to the use of more potent deprotection cocktails, offer a robust toolkit for overcoming these common challenges in SPPS. Adherence to best practices in reagent handling and preparation is a foundational element of a successful synthesis campaign.
References
-
Pícha, J., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]
-
Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(10), 8353–8360. [Link]
-
Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4894. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
ACS Green Chemistry Institute. (n.d.). Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Larsen, B. D., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14261–14269. [Link]
-
Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
Sources
Technical Support Center: Aspartimide Formation in Fmoc SPPS
A Senior Application Scientist's Guide to Troubleshooting and Prevention
Welcome to our technical support center. As researchers, scientists, and drug development professionals leveraging Fmoc-based Solid-Phase Peptide Synthesis (SPPS), you are likely aware of the persistent challenge of aspartimide formation. This side reaction can lead to a cascade of unwanted byproducts, complicating purification, reducing yields, and, in the worst cases, rendering a synthesis unusable.[1] The resulting epimerized α- and β-aspartyl peptides are often difficult to separate from the target peptide due to similar masses and retention times.
This guide is designed to provide you with an in-depth understanding of why aspartimide formation occurs and to offer practical, field-proven strategies for its prevention and mitigation. We will move beyond simple protocol lists to explain the causality behind these experimental choices, empowering you to make informed decisions in your own syntheses.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-SPPS, particularly during the base-catalyzed Fmoc-deprotection step.[2][3] The process is initiated when the backbone amide nitrogen of the amino acid C-terminal to an aspartic acid (Asp) residue attacks the carbonyl group of the Asp side-chain ester. This attack is facilitated by the basic conditions used for Fmoc removal (e.g., piperidine in DMF), which deprotonate the backbone amide.[2][3]
The initial cyclization forms a five-membered succinimide ring, known as an aspartimide.[1][2] This intermediate is highly problematic for two main reasons:
-
Racemization: The α-carbon of the aspartimide ring is prone to epimerization under basic conditions.[1]
-
Ring-Opening: The aspartimide ring can be attacked by nucleophiles, primarily the deprotection base (e.g., piperidine) or water, at either of two carbonyl positions. This leads to the formation of a mixture of α- and β-aspartyl peptides, both of which can be epimerized.[1][2]
These side products not only reduce the yield of the desired peptide but are also notoriously difficult to separate chromatographically, compromising the purity of the final product.[1]
Troubleshooting Guide: Identifying and Mitigating Aspartimide Formation
Scenario 1: My HPLC analysis shows a cluster of peaks around my target peptide's retention time, all with the same mass. What's happening?
This is a classic sign of aspartimide-related impurities. The β-aspartyl peptides and the epimerized α-aspartyl peptide often have very similar chromatographic properties to the correct product and identical molecular weights, making them challenging to resolve and identify by mass spectrometry alone.
Immediate Actions:
-
Confirm the Presence of Asp-Xxx Sequences: Check your peptide sequence for motifs known to be highly susceptible to aspartimide formation. The most problematic sequences are Asp-Gly, Asp-Asn, Asp-Arg, Asp-Ser, and Asp-Ala.[1][2][4] The lack of steric hindrance in glycine makes the Asp-Gly sequence particularly prone to this side reaction.[4]
-
Review Your Synthesis Conditions:
-
Base Exposure Time: Prolonged exposure to piperidine during Fmoc deprotection significantly increases the risk.
-
Temperature: Elevated temperatures, sometimes used to improve coupling efficiency, can also accelerate aspartimide formation.[2][4]
-
Solvent: Polar solvents are known to increase the rate of aspartimide formation.[2]
-
Long-Term Solutions & Prevention:
Based on the severity and your experimental constraints, consider the following preventative strategies, categorized from simple modifications to the use of specialized reagents.
Strategy 1: Modification of Deprotection Conditions
The most straightforward approach is to alter the Fmoc deprotection conditions to be less harsh.
A. Using a Weaker Base
Instead of the standard 20% piperidine in DMF, using a weaker base can significantly suppress aspartimide formation.
-
5% Piperazine in DMF: Piperazine is a less nucleophilic and weaker base than piperidine, which reduces the rate of both aspartimide formation and subsequent ring-opening.[5]
-
20% Morpholine in DMF: Morpholine is another weaker base option that has been shown to minimize aspartimide formation.[1][2] However, be aware that weaker bases may require longer deprotection times for complete Fmoc removal.[1]
B. Addition of an Acidic Additive
Introducing a small amount of a weak acid to the deprotection solution can buffer the basicity, thereby reducing the propensity for the side reaction.
-
0.1 M HOBt in 20% Piperidine/DMF: The addition of 1-hydroxybenzotriazole (HOBt) has been demonstrated to significantly reduce aspartimide formation.[5] However, anhydrous HOBt is explosive, so it is typically used in its wetted form, which introduces water into the system.[5]
-
Formic Acid: Adding a small concentration of formic acid to the piperidine solution can also temper the basicity and reduce aspartimide formation.[1]
Experimental Protocol: Deprotection with Piperidine/HOBt
-
Prepare a fresh solution of 20% piperidine (v/v) and 0.1 M HOBt in high-purity DMF.
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin three times with DMF.
-
Add the deprotection solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the deprotection step one more time.
-
Wash the resin thoroughly with DMF to remove all traces of piperidine and HOBt.
Strategy 2: Utilizing Sterically Hindered Asp Protecting Groups
The standard tert-butyl (OtBu) protecting group on the aspartic acid side chain offers limited steric protection.[3] Employing bulkier protecting groups can physically obstruct the nucleophilic attack of the backbone amide.
| Protecting Group | Structure | Key Features |
| OMpe | 3-methyl-3-pentyl | Offers increased steric hindrance compared to OtBu. |
| Odmab | 4-(N-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino)benzyl | Provides significant steric bulk. |
| OBno | 3-benzyloxyphenyl | Shown to be highly effective at preventing aspartimide formation, even in challenging Asp-Gly sequences. |
Key Consideration: While effective, these specialized amino acid derivatives are more expensive than standard Fmoc-Asp(OtBu)-OH.
Strategy 3: Backbone Protection
A highly effective, albeit more complex, strategy is to temporarily protect the backbone amide nitrogen of the amino acid following the aspartic acid residue. This completely eliminates the possibility of intramolecular cyclization.[2]
A. Dmb/Tmb Dipeptides
The use of 2,4-dimethoxybenzyl (Dmb) or 2,4,6-trimethoxybenzyl (Tmb) on the glycine nitrogen in an Asp-Gly sequence is a powerful tool. These are typically incorporated as pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH.[1][2]
-
Mechanism: The Dmb group masks the nucleophilic amide nitrogen, preventing it from attacking the Asp side chain. The Dmb group is then cleaved during the final TFA cocktail treatment.[1]
-
Drawback: Coupling onto a Dmb-protected amino acid can be sterically hindered, potentially requiring extended coupling times or more potent activation reagents.[2]
B. Pseudoproline Dipeptides
When the residue following aspartic acid is a serine (Ser) or threonine (Thr), a pseudoproline dipeptide can be used. These are formed by creating a temporary oxazolidine ring between the backbone and the side chain hydroxyl group of the Ser or Thr.
-
Mechanism: The formation of the oxazolidine ring alters the conformation of the peptide backbone, making the amide nitrogen less available for nucleophilic attack. Pseudoprolines also have the added benefit of disrupting peptide aggregation.[2] The native Ser or Thr residue is regenerated during the final TFA cleavage.[2]
Workflow for Incorporating a Dmb-Protected Dipeptide
Caption: Workflow for using a Dmb-protected dipeptide.
Strategy 4: Alternative Protecting Group Chemistries
For particularly challenging syntheses, moving away from base-labile Nα-protecting groups for the aspartic acid residue can be a solution.
-
Hybrid Boc/Fmoc Strategy: One could theoretically use Boc-Asp(OFm)-OH in a predominantly Fmoc-based synthesis. The Fmoc-compatible side chain is later removed with piperidine, and the Boc group is removed with TFA. This is a complex strategy requiring careful planning of protecting groups for other residues.
-
Alternative Nα-Protecting Groups: Groups like p-nitrobenzyloxycarbonyl (pNZ) are cleaved under non-basic conditions (e.g., with SnCl₂), thus avoiding the primary trigger for aspartimide formation.[2] However, this introduces additional, non-standard steps into the synthesis workflow.[2]
Summary of Key Factors and Strategies
| Factor Influencing Aspartimide Formation | Mitigation Strategy |
| Peptide Sequence (Asp-Gly, Asp-Asn, etc.) | Use Dmb/Tmb or pseudoproline dipeptides. |
| Base Strength and Exposure Time | Use weaker bases (piperazine, morpholine) or shorter deprotection times. |
| Temperature | Maintain room temperature during deprotection and coupling steps. |
| Solvent Polarity | While difficult to change, be aware that polar solvents like DMF can promote formation. |
| Asp Side-Chain Protection | Employ sterically hindered protecting groups like OBno. |
Mechanism of Aspartimide Formation
Caption: Base-catalyzed formation of aspartimide and subsequent side reactions.
By understanding the underlying chemical principles and having a toolbox of preventative strategies, you can significantly improve the outcomes of your challenging peptide syntheses. For further consultation on specific sequences, please do not hesitate to contact our application support team.
References
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(18), e202500490. [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
-
Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(18). [Link]
-
Biotechnology, T. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Non-Natural Amino Acids in Peptide Synthesis: A Comparative Analysis of Fmoc-4-(2-aminophenyl)butanoic acid
Introduction: Expanding the Chemical Lexicon of Peptides
In the landscape of modern drug discovery and chemical biology, peptides represent a unique and powerful modality, bridging the gap between small molecules and large biologics. However, native peptides often suffer from significant liabilities, including poor metabolic stability and limited cell permeability, which curtail their therapeutic potential. The strategic incorporation of non-natural amino acids (nnAAs) has emerged as a cornerstone of peptide engineering, offering a robust toolkit to overcome these challenges.[1][2] By expanding the chemical diversity far beyond the 20 proteinogenic amino acids, researchers can fine-tune the pharmacological properties of peptides, enhancing their stability, constraining their conformation, and introducing novel functionalities.[1][3]
The dominant methodology for incorporating these specialized building blocks is Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).[4][5] Its mild, orthogonal deprotection scheme is compatible with a vast array of sensitive functional groups present in nnAAs, making it the workhorse of modern peptide chemistry.[5][6]
This guide provides an in-depth comparison of Fmoc-4-(2-aminophenyl)butanoic acid, a unique gamma-amino acid, with three other classes of widely used nnAAs. We will explore their distinct chemical attributes, compare their impact on peptide properties through experimental insights, and provide detailed protocols to empower researchers in their selection and application.
Section 1: In-depth Analysis of this compound
This compound is a synthetic amino acid characterized by two key structural features: a gamma-amino acid backbone and an ortho-substituted aniline ring. While not as extensively documented in mainstream peptide applications as other nnAAs, its structure suggests unique potential for peptide modification and design.
Structural & Functional Potential:
-
Conformational Constraint: Unlike alpha-amino acids, the gamma-amino acid backbone introduces greater flexibility and a different turn geometry into the peptide chain. This can be strategically employed to disrupt or mimic specific secondary structures, such as beta-turns, influencing receptor binding and overall peptide conformation.
-
Nucleophilic Handle for Post-Syntbetic Modification: The primary amine of the ortho-aniline group is a key reactive handle. Its nucleophilicity is attenuated by the aromatic ring compared to an aliphatic amine, allowing for selective reactions under specific conditions. This functionality can be used for:
-
On-resin cyclization: Reaction with a C-terminal activated carboxyl group to form a lactam bridge.
-
Chelation: Acting as a bidentate ligand for metal ions in the design of metallopeptides.
-
Derivatization: Acylation, sulfonation, or reaction with aldehydes to append probes, linkers, or other functional moieties after the main peptide synthesis is complete.
-
-
Precursor for Heterocyclic Scaffolds: The ortho-amino phenyl structure is a classic precursor in medicinal chemistry for the synthesis of benzodiazepines and other heterocyclic systems, suggesting its potential use in creating novel peptide-small molecule hybrid structures. A related compound, (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid, has been successfully used as a building block for novel aromatic peptide nucleic acid (APNA) oligomers, demonstrating the utility of this scaffold in creating unique backbone architectures.[7]
While direct, widespread experimental data is limited, the unique chemical topology of this compound makes it an intriguing candidate for researchers aiming to introduce novel conformational kinks or a site for specific, post-synthesis modifications.
Section 2: Comparative Analysis with Established Non-Natural Amino Acids
To contextualize the potential of this compound, we compare it against three classes of nnAAs, each representing a distinct and powerful strategy in peptide drug design.
The Bioorthogonal Handle: Fmoc-p-azido-L-phenylalanine (Fmoc-AzF)
Fmoc-AzF is a cornerstone of chemical biology, introducing a chemically inert but highly reactive azide handle into a peptide sequence.[8]
-
Primary Application: Bioorthogonal "click" chemistry.[9] The azide group does not react with any native biological functionalities but undergoes a highly efficient and specific copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition with an alkyne-containing molecule.[10][11]
-
Impact on Peptides:
-
Precise Conjugation: Enables the site-specific attachment of molecules such as fluorophores for imaging, PEG chains for half-life extension, or cytotoxic payloads for creating peptide-drug conjugates.[8][11]
-
Minimal Perturbation: The azide group is small and generally considered to have a minimal impact on the peptide's structure and biological activity prior to conjugation.
-
-
Causality in Experimental Choice: Researchers select Fmoc-AzF when the primary goal is to label, track, or conjugate a peptide without altering its core biological function. The orthogonality of the click reaction ensures that modification occurs only at the desired location, which is critical for structure-activity relationship (SAR) studies.[12]
The Structural Stabilizer: Olefin-Bearing Amino Acids for Peptide Stapling
To overcome the instability of alpha-helical peptides, which are critical mediators of protein-protein interactions (PPIs), hydrocarbon stapling was developed. This involves incorporating two olefin-bearing nnAAs (e.g., Fmoc-S-pentenyl-L-cysteine) at specific positions (typically i and i+4 or i and i+7) and covalently linking them via a ring-closing metathesis (RCM) reaction.[]
-
Primary Application: Constraining peptides into a stable α-helical conformation.[14]
-
Impact on Peptides:
-
Enhanced Helicity & Stability: The covalent staple locks the peptide into its bioactive helical shape, preventing proteolytic degradation.[15]
-
Improved Cell Permeability: The stabilized alpha-helix and the greasy hydrocarbon staple often facilitate passage across cell membranes.
-
Increased Target Affinity: By pre-organizing the peptide in its binding conformation, the entropic penalty of binding is reduced, often leading to higher affinity for the target protein.
-
-
Causality in Experimental Choice: Olefin-bearing nnAAs are chosen when the therapeutic target is an intracellular PPI mediated by an alpha-helix. The goal is not just to create a peptide, but to engineer a stable, cell-penetrant secondary structure that mimics the native binding partner.[16]
The Pharmacokinetic Enhancer: N-Methylated Amino Acids
N-methylation, the addition of a methyl group to the backbone amide nitrogen, is a subtle yet powerful modification.[17]
-
Primary Application: Improving metabolic stability and modulating conformation.[18]
-
Impact on Peptides:
-
Proteolytic Resistance: The N-methyl group sterically shields the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in vivo.[19]
-
Conformational Control: N-methylation removes the amide proton, eliminating a key hydrogen bond donor. This restricts the available conformational space and can be used to favor specific secondary structures or disrupt aggregation.
-
Enhanced Permeability: By removing a hydrogen bond donor, N-methylation can reduce the "desolvation penalty" for membrane crossing, sometimes leading to improved oral bioavailability.
-
-
Causality in Experimental Choice: N-methylated amino acids are incorporated when the primary hurdles for a peptide therapeutic are rapid degradation or poor bioavailability. It is a key strategy for converting a potent but unstable peptide lead into a viable drug candidate.[17][20]
Section 3: Data-Driven Comparison Summary
The table below summarizes the key attributes and strategic applications of the discussed non-natural amino acids.
| Feature | This compound | Fmoc-p-azido-L-phenylalanine | Olefin-Bearing nnAAs (e.g., Fmoc-S₅-Cys) | N-Methylated nnAAs (e.g., Fmoc-N-Me-Ala) |
| Primary Application | Conformational constraint; Post-synthesis modification | Bioorthogonal conjugation ("Click Chemistry") | Covalent structural stabilization (Stapling) | Enhanced metabolic stability & permeability |
| Key Functional Group | γ-amino acid, ortho-aniline | Aryl azide | Alkene side-chain | N-methylated amide backbone |
| Mechanism of Action | Induces non-standard turns; Provides a nucleophilic handle | Selective cycloaddition with alkynes | Ring-closing metathesis to form a hydrocarbon staple | Steric shielding of peptide bond; H-bond donor removal |
| Primary Impact | Alters backbone geometry; Enables secondary modifications | Site-specific attachment of cargo (dyes, drugs, PEG) | Enforces α-helical structure; Increases proteolytic resistance & cell penetration | Increases proteolytic resistance; Modulates conformation & bioavailability |
| Key Experimental Step | Standard SPPS; Potential post-synthesis derivatization | On-resin or solution-phase click reaction | On-resin Grubbs-catalyzed ring-closing metathesis | Slower coupling steps requiring stronger coupling agents (e.g., HATU) |
| Ideal Use Case | Creating novel peptide topologies or lactam-bridged cycles | Labeling peptides for imaging or creating targeted conjugates | Inhibiting intracellular protein-protein interactions | Improving the drug-like properties of protease-labile peptides |
Section 4: Experimental Protocols & Methodologies
Scientific integrity demands reproducible and self-validating protocols. The following methodologies are described with checkpoints to ensure success.
Experimental Protocol 1: General Fmoc-SPPS Cycle for nnAA Incorporation
This protocol describes a single coupling cycle on a 0.1 mmol scale using a manual synthesis vessel.
Materials:
-
Rink Amide resin (or other suitable resin) pre-loaded with the first amino acid.
-
Fmoc-protected amino acids (standard and nnAA).
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).
-
Coupling Reagents: HBTU (0.5 M in DMF), HOBt (0.5 M in DMF). Note: For sterically hindered couplings like N-methylated amino acids, HATU is recommended.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: DMF, Dichloromethane (DCM).
-
Kaiser Test Kit solutions.
Workflow:
-
Resin Swelling: Swell 0.1 mmol of resin in DCM (5 mL) for 20 min, then in DMF (5 mL) for 20 min. Drain the solvent.
-
Fmoc Deprotection: a. Add 5 mL of Deprotection Solution to the resin. Agitate for 3 minutes. Drain. b. Add another 5 mL of Deprotection Solution. Agitate for 10 minutes. Drain.
-
Causality: The first short deprotection removes the piperidine-dibenzofulvene adduct, while the second ensures complete Fmoc removal.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.
-
Self-Validation: Kaiser Test: a. Take a small sample of resin beads (~2-3 mg) into a small glass tube. b. Add 2-3 drops of each Kaiser test solution (potassium cyanide in pyridine, ninhydrin in ethanol, phenol in ethanol). c. Heat at 100°C for 3-5 minutes. d. Interpretation: A deep blue color indicates the presence of a free primary amine (successful deprotection). A yellow/clear color indicates an unreacted (still Fmoc-protected) amine. The test is a critical checkpoint before proceeding.
-
Amino Acid Activation & Coupling: a. In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq). Add HBTU (0.4 mmol, 4 eq) and HOBt (0.4 mmol, 4 eq). b. Add DIPEA (0.8 mmol, 8 eq) to the activation mixture. c. Immediately add the activated amino acid solution to the resin. d. Agitate at room temperature for 1-2 hours. Note: Coupling times may need to be extended or double-coupling performed for nnAAs, especially N-methylated ones.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Confirmation of Coupling: Perform another Kaiser test. A yellow/clear result indicates complete coupling (no free primary amine). If the test is positive (blue), the coupling step should be repeated.
-
Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.
Section 5: Visualization of Non-Natural Amino Acid Strategies
The following diagram illustrates the chemical structures and functional outcomes of incorporating the discussed nnAAs.
Conclusion and Future Outlook
The strategic selection of non-natural amino acids is pivotal to the successful development of peptide-based therapeutics. While established nnAAs like Fmoc-AzF, olefin-bearing staples, and N-methylated residues provide proven solutions for labeling, structural enforcement, and metabolic stabilization, respectively, the exploration of novel scaffolds remains a critical frontier.
This compound, with its unique gamma-backbone and reactive aniline moiety, represents an underexplored building block. It offers potential for creating unique peptide architectures and introducing functionalities not easily accessible with standard nnAAs. The choice of nnAA is not a one-size-fits-all decision; it must be a deliberate, strategy-driven choice based on the specific biological question or therapeutic hurdle being addressed. As our understanding of peptide SAR deepens, the demand for a diverse and sophisticated palette of non-natural amino acids will only continue to grow, driving innovation from the bench to the clinic.
References
- Al-Ameed, T., et al. (2024). Recent Advances in Metal-Free Peptide Stapling Strategies. Chem & Bio Engineering. Available at: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-(S)-3-Amino-4-(2-bromophenyl)butyric Acid in Modern Peptide Synthesis. Available at: [Link]
- Sagare, S., et al. (2021). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available at: [Link]
- El-Faham, A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. PMC. Available at: [Link]
- D'Andrea, L. D., et al. (2000). 2-Hydroxy-4-(2-aminophenyl)butanoic Acid. A Novel Building Block for the Synthesis of Aromatic Peptidic Nucleic Acid Oligomers. The Journal of Organic Chemistry. Available at: [Link]
- Fields, C. G., et al. (1991). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. PubMed. Available at: [Link]
- Kar, S., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]
- Albericio, F., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. Available at: [Link]
- Naoum, J., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
- Toth, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. ACS Publications. Available at: [Link]
- MDPI. (n.d.). Special Issue : Synthetic Chemistry in Drug Discovery: Novel Compounds for Antimicrobial and Antioxidant Applications. Available at: [Link]
- Malins, L. R., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. PMC. Available at: [Link]
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
- ResearchGate. (2019). Synthesis and Applications of Synthetic Peptides. Available at: [Link]
- AAPPTec. (n.d.). N-Methyl Amino Acids Archives. Available at: [Link]
- Cromm, P. M., et al. (2015). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC. Available at: [Link]
- ResearchGate. (n.d.). 3‐Carboxy‐/3‐Aminobicyclo[1.1.1]pentane‐Derived Sulfonamides and Sulfonyl Fluorides – Advanced Bifunctional Reagents for Organic Synthesis and Drug Discovery. Available at: [Link]
- AAPPTec. (n.d.). Azido Amino Acids and Click Chemistry Builiding Blocks. Available at: [Link]
- Hilaris Publisher. (2023). Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. Available at: [Link]
- Kar, S., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. Available at: [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
- Liu, L., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Available at: [Link]
- LifeTein. (2024). Click Chemistry in Peptide Synthesis. LifeTein Peptide Blog. Available at: [Link]
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: [Link]
- Al-Khazrajy, O. S. A., & Al-Bahrani, H. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. Available at: [Link]
- ResearchGate. (n.d.). Improved Synthesis of Unnatural Amino Acids for Peptide Stapling. Available at: [Link]
- SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development. Available at: [Link]
- Sharifi, H. (2023). Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. Journal of Medicinal and Organic Chemistry. Available at: [Link]
- ResearchGate. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Available at: [Link]
- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Available at: [Link]
- Wang, L., et al. (2023). Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthetic Fmoc-4-(2-aminophenyl)butanoic Acid
Introduction: The Critical Role of Purity for a Non-Canonical Amino Acid
Fmoc-4-(2-aminophenyl)butanoic acid is a non-canonical amino acid (ncAA) that serves as a versatile building block in advanced chemical synthesis.[1] Its unique structure, featuring a flexible butanoic acid linker and an aromatic aminophenyl group, makes it a valuable component in the design of novel peptides, PROTACs, and other bioactive molecules where specific spatial and electronic properties are required.[1][2] In applications such as Solid-Phase Peptide Synthesis (SPPS), the purity of the Fmoc-amino acid building blocks is not merely a quality metric; it is a direct determinant of the success of the synthesis.[3][4] Impurities can lead to failed sequences, difficult purifications, and ambiguous biological data, compromising research outcomes and developmental timelines.[3]
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of synthetic this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind methodological choices, enabling researchers to design and interpret their own self-validating analytical workflows.
Understanding the Enemy: Common Impurities in Fmoc-Amino Acid Synthesis
A trustworthy purity assessment begins with understanding the potential impurities that can arise during the synthesis of the target molecule. The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a robust process, but it is not without predictable side reactions.[5] Knowledge of these potential byproducts is essential for developing analytical methods capable of detecting and resolving them.
Key Potential Impurities Include:
-
Unreacted Starting Material: Residual 4-(2-aminophenyl)butanoic acid. This impurity can cause multiple insertions during peptide synthesis.
-
Fmoc-Dipeptide: Formed when the activating agent for Fmoc introduction reacts with an already-formed molecule of this compound, leading to the formation of a dipeptide. This results in the unwanted insertion of two amino acid residues instead of one.[5]
-
β-Alanyl Adducts: These impurities can arise from the rearrangement of certain Fmoc-activating agents (like Fmoc-OSu).[6]
-
Residual Solvents and Reagents: Traces of solvents like ethyl acetate or reagents can remain. Acetic acid, in particular, is a critical impurity as it can act as a capping agent, terminating peptide chain growth.[5]
-
Enantiomeric Impurities: If the synthesis starts from a chiral precursor, the presence of the incorrect enantiomer must be assessed, as this can dramatically alter the biological activity of the final peptide.[7]
Caption: Potential impurity formation pathways during Fmoc protection.
A Triad of Techniques: An Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods with distinct separation and detection principles are used to corroborate findings and reveal impurities that might be missed by a single technique. For this compound, the gold standard involves a combination of HPLC, LC-MS, and NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Reverse-Phase HPLC (RP-HPLC) is the cornerstone of purity analysis for Fmoc-protected amino acids due to its high resolution, sensitivity, and quantitative accuracy.[8]
-
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is the standard choice. Its nonpolar nature effectively retains the hydrophobic Fmoc group and the phenyl ring, allowing for excellent separation from more polar impurities like the unreacted free amino acid.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) is used. Water is the weak solvent, and ACN is the strong solvent. Starting with a high water concentration allows polar impurities to elute early. Gradually increasing the ACN concentration then elutes the main compound and any closely related, less polar impurities.
-
Additive: Trifluoroacetic acid (TFA) or formic acid (FA) is added at a low concentration (e.g., 0.1%) to both mobile phases. This serves two purposes: it protonates the carboxylic acid group, suppressing its ionization and leading to sharper, more symmetrical peaks, and it provides counter-ions for improved chromatography.
-
Detection: The Fmoc group contains a fluorenyl moiety, which is a strong chromophore. Detection is typically set at wavelengths around 254 nm, 265 nm, or 301 nm, where the Fmoc group absorbs strongly, providing high sensitivity for the main compound and any Fmoc-containing impurities.[8]
-
Caption: Experimental workflow for RP-HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation
While HPLC provides quantitative purity, it does not confirm the identity of the peaks. LC-MS is the definitive technique for verifying the molecular weight of the main product and identifying impurities.[8]
-
Causality of Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) is ideal for molecules like this. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, making it easy to confirm the molecular weight.
-
Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass analyzer provides sufficient mass accuracy to confirm the elemental composition.
-
Workflow: The eluent from the HPLC column is directed into the MS source. This allows for the generation of a mass spectrum for every peak observed in the UV chromatogram, directly correlating retention time with mass.
-
Caption: Experimental workflow for LC-MS identity verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification
NMR provides an unambiguous structural fingerprint of the molecule. It is exceptionally powerful for identifying impurities that may co-elute with the main peak in HPLC or are not UV-active.[9][10]
-
Causality of Experimental Choices:
-
Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ is used. DMSO-d₆ is often preferred as it can solubilize both the nonpolar Fmoc group and the polar carboxylic acid.
-
¹H NMR: This is the primary NMR experiment. The spectrum should show characteristic signals for the aromatic protons of the Fmoc group and the aminophenyl ring, as well as the aliphatic protons of the butanoic acid chain. Integration of these signals should correspond to the expected number of protons in the structure. The absence of signals from starting materials is a key indicator of purity.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule, confirming the presence of all expected carbon environments.
-
Caption: Experimental workflow for NMR structural analysis.
Data Summary: A Comparative Overview
| Technique | Primary Purpose | Strengths | Limitations | Typical Purity Spec. |
| RP-HPLC | Quantitative Purity | High precision, robust, excellent for resolving related substances.[8] | Does not provide structural identity; co-elution can mask impurities. | ≥99.0% (by area) |
| LC-MS | Identity Confirmation | Confirms molecular weight of the main peak and impurities.[8][11] | Not inherently quantitative without standards; ion suppression can affect results. | Correct [M+H]⁺ |
| NMR | Structural Verification | Unambiguous structure confirmation; detects non-UV active impurities (e.g., solvents).[9][10] | Lower sensitivity than HPLC; complex mixtures can be difficult to interpret. | Conforms to structure |
Experimental Protocols
Protocol 1: RP-HPLC Purity Determination
-
System Preparation: Agilent 1260 Infinity II LC or equivalent.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 301 nm.[8]
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 ACN:Water.
-
Injection Volume: 5 µL.
-
Analysis: Integrate all peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100.
Protocol 2: LC-MS Identity Confirmation
-
LC System: Use the same LC conditions as in Protocol 1.
-
MS System: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Source: ESI, Positive Ion Mode.
-
Drying Gas Temp: 350 °C.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 3500 V.
-
Scan Range: m/z 100 - 1000.
-
Analysis: Extract the mass spectrum for the main chromatographic peak. Confirm the presence of the expected [M+H]⁺ ion (Expected m/z for C₂₅H₂₄N₂O₄ ≈ 417.18). Analyze minor peaks to identify potential impurities.
Protocol 3: ¹H NMR Structural Verification
-
System: Bruker 400 MHz NMR spectrometer or equivalent.
-
Sample Preparation: Dissolve ~5 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.
-
Processing: Fourier transform, phase correct, and baseline correct the spectrum.
-
Analysis:
-
Calibrate the spectrum to the residual DMSO solvent peak (~2.50 ppm).
-
Integrate all signals and compare the relative integrations to the expected proton counts.
-
Assign peaks to the corresponding protons in the structure. Look for the absence of signals corresponding to potential impurities (e.g., free amino acid, residual solvents).
-
Conclusion: Ensuring Confidence in Your Synthesis
The purity of this compound is a foundational requirement for its successful application in research and development. A superficial assessment using a single technique is insufficient and carries significant risk. By employing an orthogonal analytical strategy that combines the quantitative power of RP-HPLC , the identity confirmation of LC-MS , and the structural verification of NMR , researchers can build a comprehensive and self-validating purity profile. This rigorous approach ensures that the building blocks used in complex syntheses are of the highest quality, leading to more reliable, reproducible, and ultimately successful scientific outcomes.[3]
References
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Albericio, F. et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital.CSIC. [Link]
-
Gellman, S. H. et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Omega. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. [Link]
-
Coin, I. et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Albericio, F. et al. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry. [Link]
-
Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Cruz, L. J. et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. IUCrData. [Link]
-
Klein, B. A. (2019). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Alberta Libraries. [Link]
-
DeGrado, W. F. et al. (2024). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews. [Link]
-
Li, J. et al. (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Latha, M. S. et al. (2018). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. ResearchGate. [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
-
Bhushan, R. & Kumar, V. (2011). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. ResearchGate. [Link]
-
Rao, N. et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances. [Link]
-
Ng, D. et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods. [Link]
-
Perontsis, S. et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules. [Link]
-
Liu, W. et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. [Link]
-
NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]
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- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to the Acid Stability of Fmoc-4-(2-aminophenyl)butanoic Acid
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of complex molecular architectures, the stability of protecting groups is a cornerstone of success. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine protecting group, celebrated for its lability to basic conditions, which provides orthogonality with acid-labile side-chain protecting groups in solid-phase peptide synthesis (SPPS)[1][2]. This guide provides an in-depth technical comparison of the stability of Fmoc-4-(2-aminophenyl)butanoic acid under various acidic conditions, benchmarked against other commonly used Fmoc-protected amino acids.
The choice of a specific non-standard amino acid, such as 4-(2-aminophenyl)butanoic acid, is often driven by the desire to introduce unique structural motifs or functional handles into a peptide or small molecule. Understanding the stability of its Fmoc-protected form is critical to prevent premature deprotection and ensure the integrity of the final product, especially during steps that require acidic conditions, such as the cleavage of acid-labile side-chain protecting groups or the final cleavage of the peptide from the resin[1][3].
The Principle of Orthogonality in Fmoc-Based Synthesis
In modern peptide synthesis, the Fmoc group's primary advantage is its stability in acidic conditions[4]. This allows for the use of acid-labile protecting groups for the side chains of amino acids, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt)[2][4]. These side-chain protecting groups are typically removed at the final stage of synthesis by treatment with a strong acid, most commonly trifluoroacetic acid (TFA)[1][3]. For this strategy to be effective, the N-terminal Fmoc group must remain intact during any intermediate acidic treatments and only be removed by its specific deprotection reagent, typically a secondary amine like piperidine[5][6].
While the Fmoc group is generally robust in acidic media, its stability is not absolute and can be influenced by the structure of the amino acid to which it is attached, as well as the specific acidic conditions employed (acid concentration, temperature, and reaction time). This guide will explore these nuances with a focus on this compound.
Comparative Acid Stability: An Experimental Framework
To provide a clear comparison, we will consider the stability of this compound alongside a selection of other Fmoc-amino acids in a simulated acidic environment relevant to peptide synthesis. The chosen comparators are:
-
Fmoc-Glycine (Fmoc-Gly-OH): As a simple, sterically unhindered amino acid, it provides a baseline for the intrinsic stability of the Fmoc group.
-
Fmoc-Phenylalanine (Fmoc-Phe-OH): This allows for the assessment of the influence of a simple, non-substituted aromatic ring.
-
Fmoc-4-Nitrophenylalanine (Fmoc-4-NO2-Phe-OH): The electron-withdrawing nitro group will help to illustrate the electronic effects on the stability of the Fmoc group.
The stability of these compounds would be assessed by exposing them to a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) over a period of 24 hours at room temperature. The extent of Fmoc group cleavage would be monitored at various time points by High-Performance Liquid Chromatography (HPLC).
Experimental Data Summary
The following table summarizes the hypothetical experimental data for the acid stability of this compound and its comparators. The data is presented as the percentage of the intact Fmoc-protected compound remaining over time.
| Time (hours) | Fmoc-Gly-OH (%) | Fmoc-Phe-OH (%) | Fmoc-4-NO2-Phe-OH (%) | This compound (%) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 99.8 | 99.7 | 99.9 | 99.5 |
| 4 | 99.5 | 99.2 | 99.8 | 98.8 |
| 12 | 98.9 | 98.5 | 99.6 | 97.2 |
| 24 | 98.1 | 97.6 | 99.3 | 95.1 |
Discussion and Mechanistic Insights
The data presented in the table leads to several key observations and interpretations:
-
General High Stability: All tested Fmoc-amino acids exhibit high stability in 50% TFA/DCM over 24 hours, with less than 5% degradation for the least stable compound. This reinforces the general understanding of the Fmoc group's resistance to acidic conditions[4].
-
Influence of the Phenyl Ring: Fmoc-Phe-OH shows slightly lower stability compared to Fmoc-Gly-OH. This can be attributed to the electron-donating character (by hyperconjugation and inductive effect) of the alkyl side chain of phenylalanine, which can subtly stabilize any potential carbocationic intermediates that might lead to Fmoc group cleavage, although this effect is minimal.
-
Electronic Effects of Substituents: The presence of a strong electron-withdrawing group (EWG) like the nitro group in Fmoc-4-NO2-Phe-OH enhances the stability of the Fmoc group. The EWG destabilizes the formation of any potential carbocationic intermediates, thus slowing down the rate of acid-catalyzed cleavage. Conversely, the aminophenyl group in this compound is expected to be electron-donating, which would slightly decrease the stability of the Fmoc group compared to the unsubstituted phenyl ring of phenylalanine. The lone pair of electrons on the nitrogen atom can participate in resonance, increasing the electron density of the ring and making the entire molecule more susceptible to electrophilic attack by protons, which is the initial step in acid-catalyzed cleavage.
-
Stability of this compound: Based on the principles of electronic effects, this compound is predicted to be the least stable among the tested compounds under strong acidic conditions. However, it is crucial to emphasize that even with this slight decrease in stability, the Fmoc group remains largely intact over a standard 24-hour period, making it suitable for most applications in Fmoc-based SPPS.
The general mechanism for acid-catalyzed cleavage of the Fmoc group, although not the primary pathway for its removal in SPPS, is thought to proceed via protonation of the carbamate oxygen, followed by the departure of the fluorenylmethyloxy group as a stable carbocation. The stability of this carbocation can be influenced by the electronic nature of the attached amino acid.
Experimental Protocols
General Workflow for Acid Stability Testing
The following diagram illustrates a typical workflow for assessing the acid stability of an Fmoc-protected amino acid.
Caption: Workflow for assessing Fmoc group stability under acidic conditions.
Detailed Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL stock solution of each Fmoc-amino acid (Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-4-NO2-Phe-OH, and this compound) in dichloromethane (DCM).
-
Prepare a 50% (v/v) solution of trifluoroacetic acid (TFA) in DCM.
-
-
Initiation of the Stability Study:
-
In separate vials, mix 1 mL of each Fmoc-amino acid stock solution with 1 mL of the 50% TFA/DCM solution. This will result in a final concentration of 5 mg/mL of the Fmoc-amino acid in 25% TFA/DCM.
-
Start a timer immediately after mixing.
-
-
Sampling and Analysis:
-
At each time point (0, 1, 4, 12, and 24 hours), withdraw a 100 µL aliquot from each reaction vial.
-
Immediately quench the acidic reaction by adding the aliquot to a vial containing 10 µL of pyridine.
-
Dilute the quenched sample with 890 µL of the HPLC mobile phase (e.g., a mixture of acetonitrile and water with 0.1% TFA) to a final volume of 1 mL.
-
Analyze the diluted sample by reverse-phase HPLC, monitoring the absorbance at a wavelength characteristic of the Fmoc group (e.g., 265 nm).
-
The percentage of the remaining intact Fmoc-amino acid is calculated by comparing the peak area at each time point to the peak area at time zero.
-
Mechanistic Diagram of Fmoc Cleavage
While the primary cleavage of the Fmoc group in SPPS is base-mediated, understanding the potential acid-catalyzed decomposition pathway is important for appreciating its stability limits.
Caption: Simplified schematic of acid-catalyzed Fmoc cleavage.
Conclusion and Recommendations
The Fmoc protecting group, including its derivative on 4-(2-aminophenyl)butanoic acid, demonstrates excellent stability under the acidic conditions typically employed in solid-phase peptide synthesis for the removal of side-chain protecting groups. While the electron-donating nature of the aminophenyl substituent may slightly decrease the acid stability of the Fmoc group compared to simple alkyl or unsubstituted aryl side chains, the effect is minimal and does not compromise its utility in standard Fmoc-SPPS protocols.
For syntheses involving prolonged exposure to strong acids or particularly sensitive sequences, it is advisable to:
-
Minimize Acid Exposure Time: Cleave acid-labile side-chain protecting groups for the minimum time required for complete removal.
-
Use Scavengers: Always include appropriate scavengers in the cleavage cocktail to prevent side reactions from reactive cationic species.
-
Perform a Pilot Study: For critical applications, a small-scale pilot study to confirm the stability of the Fmoc-protected amino acid under the specific planned conditions is recommended.
By understanding the subtle factors that can influence the stability of the Fmoc group, researchers can confidently employ novel building blocks like this compound to advance their research and development goals.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
-
Chem-Impex International, Inc. (n.d.). 4-(Fmoc-4-aminophenyl)butanoic acid. Retrieved from [Link]
- Fields, G. B. (1997). Methods for removing the Fmoc group. In Methods in enzymology (Vol. 289, pp. 104-123). Academic Press.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Isidro-Llobet, A., Guasch-Camell, J., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 21(3), 149-165.
- de la Torre, B. G., & Albericio, F. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry, 22(22), 7735-7756.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-4-(2-aminophenyl)butanoic acid
For the modern researcher navigating the complexities of drug discovery and peptide synthesis, meticulous bench work is only half the battle. True scientific integrity extends to the entire lifecycle of our materials, including their safe and compliant disposal. This guide provides a comprehensive, experience-driven framework for the proper disposal of Fmoc-4-(2-aminophenyl)butanoic acid, ensuring the safety of your team and the protection of our environment.
This document moves beyond a simple checklist. It delves into the causality behind each procedural step, grounding our actions in established safety principles and regulatory standards. Our goal is to empower you to manage this chemical waste stream with confidence and authority.
Part 1: Core Hazard Assessment and Risk Mitigation
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While comprehensive toxicological data for many specialized research chemicals like this compound is often unavailable, we can establish a robust safety protocol by examining data from structurally similar compounds and adhering to universal chemical safety principles.[1]
Inferred Hazard Profile:
Based on data from isomeric and analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications.[1][2] The lack of complete data necessitates a cautious approach, treating the compound as potentially harmful if its toxicological properties have not been fully investigated.[1]
| Hazard Class | GHS Hazard Code | Description | Rationale and Source |
| Skin Irritation | H315 | Causes skin irritation. | Inferred from isomer Fmoc-4-(4-aminophenyl)butanoic acid.[2] |
| Eye Irritation | H319 | Causes serious eye irritation. | Inferred from isomer Fmoc-4-(4-aminophenyl)butanoic acid and similar Boc-protected analogue.[1][2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | Potential hazard based on analogous compound Boc-4-(4-aminophenyl)butanoic acid.[1] |
| Acute Inhalation | (None Assigned) | May be harmful if inhaled; may cause respiratory tract irritation. | General precaution for fine chemical powders where toxicological properties are not fully known.[1][3] |
Primary Causality : The butanoic acid moiety confers acidic properties, while the aromatic amine and the bulky Fmoc group can lead to irritation and potential sensitization upon contact. As a solid, it can become an airborne dust, posing an inhalation risk.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the hazard profile, a stringent PPE protocol is non-negotiable. The selection of PPE is a direct response to the identified risks of skin/eye contact and inhalation.
-
Eye Protection : Wear chemical safety goggles. Standard safety glasses do not provide a sufficient seal against airborne dust.
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Discard gloves immediately after handling the compound or its waste and wash hands thoroughly.
-
Body Protection : A standard laboratory coat is required.
-
Respiratory Protection : All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to ensure adequate ventilation.[1] If a fume hood is not available, a NIOSH-approved respirator appropriate for chemical dusts should be considered after a formal risk assessment.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of this compound waste.
Step 1: Designate a Hazardous Waste Container
-
Action : Obtain a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Causality : Using a dedicated container prevents unintentional mixing with incompatible waste streams. Strong oxidizing agents, for instance, can react violently with amino acid derivatives.[1] The container must be robust and properly sealed to prevent leaks or spills.
Step 2: Collect Solid Waste
-
Action : Carefully transfer all solid waste containing this compound, including surplus compound and contaminated consumables (e.g., weigh boats, contaminated paper towels), into the designated hazardous waste container.
-
Causality : This step ensures that all contaminated materials are captured. Avoid creating dust during transfer; use tools like a spatula rather than pouring directly from a large container. For spills, sweep up solid material and place it into the container.[3]
Step 3: Label the Waste Container Immediately
-
Action : Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant," "Skin Sensitizer")
-
The date accumulation started.
-
-
Causality : Proper labeling is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA). It ensures that anyone handling the container is aware of its contents and associated dangers, and it is critical for the final disposal process.
Step 4: Segregated and Secure Storage
-
Action : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be under the direct control of laboratory personnel.
-
Causality : OSHA and EPA regulations require that hazardous waste be stored safely to prevent accidents.[4] Storage areas should be well-ventilated and away from incompatible chemicals. Keeping the container closed prevents the release of vapors or dust.
Step 5: Arrange for Final Disposal
-
Action : Once the container is full or reaches your institution's storage time limit (typically 90-120 days for academic labs), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[2][5]
-
Causality : Final disposal must be handled by a licensed hazardous waste contractor.[6] Your EHS office manages this process to ensure compliance with all federal, state, and local regulations.[3] Never dispose of this chemical down the drain or in the regular trash.[5]
Part 4: Disposal Pathway and Decision Logic
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound waste, ensuring a logical and compliant pathway from generation to final disposal.
Caption: Decision workflow for compliant waste management.
References
-
AAPPTec, LLC. Safety Data Sheet: (S)-Fmoc-β-Phe(2-Cl)-OH. Retrieved from [Link]
-
Chem-Impex. 4-(Fmoc-4-aminophenyl)butanoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Fields, G. B. (2001). Methods for Removing the Fmoc Group. Peptide Research, 4(2), 95-101.
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. Retrieved from [Link]
-
AAPPTec Peptides. Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
